Technical Documentation Center

7-Bromoquinoline-8-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromoquinoline-8-carbonitrile

Core Science & Biosynthesis

Foundational

Mechanism of Action of 7-Bromoquinoline-8-carbonitrile Derivatives in Cell Models: A Pharmacophore-Driven Approach to Kinase Inhibition

Executive Summary In modern drug discovery, specific chemical scaffolds serve as privileged building blocks for designing targeted therapeutics. 7-Bromoquinoline-8-carbonitrile (7-BQC) (CAS 1823367-68-5) is a highly vers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, specific chemical scaffolds serve as privileged building blocks for designing targeted therapeutics. 7-Bromoquinoline-8-carbonitrile (7-BQC) (CAS 1823367-68-5) is a highly versatile, electrophilic pharmacophore intermediate. While 7-BQC itself is not administered as an active pharmaceutical ingredient (API), its structural functionalization yields highly potent, ATP-competitive kinase inhibitors[1].

By leveraging the C7-bromine as a synthetic handle for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), researchers can generate diverse libraries of quinoline-8-carbonitrile derivatives[2]. These derivatives have demonstrated profound efficacy in cellular models by inhibiting protein tyrosine kinases (e.g., c-Met, ALK) in oncology and leucine-rich repeat kinase 2 (LRRK2) in neurodegenerative diseases like Parkinson's[3]. This whitepaper details the structural rationale, intracellular mechanism of action (MOA), and the self-validating experimental protocols required to evaluate 7-BQC derivatives in cell models.

Structural Biology & Pharmacophore Rationale

To understand the cellular mechanism of 7-BQC derivatives, we must first dissect the physical chemistry of the scaffold within the kinase active site:

  • The Quinoline Core (Hinge Binder): The bicyclic heteroaromatic ring acts as the primary anchoring motif. It inserts into the adenine-binding pocket of the kinase, forming critical hydrogen bonds with the backbone amides of the kinase hinge region.

  • The 8-Carbonitrile Group (Electronic Modulator): The nitrile group at the C8 position is not merely a steric filler. It acts as a strong electron-withdrawing group (EWG) that lowers the pKa of the adjacent quinoline nitrogen, optimizing the molecule's ionization state at physiological pH (7.4)[2]. This enhances passive membrane permeability—a critical factor for efficacy in intact cell models. Furthermore, the nitrile nitrogen can serve as a hydrogen bond acceptor for specific active-site residues.

  • The 7-Bromo Substituent (Functionalization Handle): The bromine atom provides a highly reactive site for attaching solubilizing or target-specific moieties (e.g., 4-methylpiperazine). These functional groups extend out of the orthosteric pocket into the solvent-exposed region, dictating the kinase selectivity profile (e.g., differentiating LRRK2 from c-Met)[3].

Mechanism of Action in Cellular Models

Once a synthesized 7-BQC derivative—such as 3-chloro-7-(4-methylpiperazin-1-yl)quinoline-8-carbonitrile—crosses the plasma membrane, it encounters a highly competitive intracellular environment where ATP concentrations are in the millimolar range (1–5 mM)[2].

ATP-Competitive Orthosteric Inhibition

The primary mechanism of action is the competitive displacement of ATP from the kinase domain. In cancer cell models (e.g., A549 lung carcinoma or HCT116 colorectal cancer), the 7-BQC derivative binds to the hyperactive target kinase (such as c-Met or ALK)[4]. By occupying the ATP pocket, the compound physically prevents the transfer of the terminal phosphate from ATP to the tyrosine residues of the kinase activation loop.

Downstream Signal Abrogation

The blockade of autophosphorylation triggers a cascade of inhibitory effects:

  • MAPK/ERK Pathway: Inhibition prevents the recruitment of Grb2/SOS, shutting down RAS-mediated ERK phosphorylation. This halts the transcription of cyclin D1, leading to G1 cell cycle arrest.

  • PI3K/AKT Pathway: The failure to phosphorylate scaffolding proteins prevents PI3K activation, leading to a drop in PIP3 levels. The subsequent dephosphorylation of AKT removes its inhibitory effect on pro-apoptotic proteins (like BAD), inducing apoptosis.

  • LRRK2/Rab Pathway (Neurodegeneration): In neuroblastoma models (e.g., SH-SY5Y) expressing the G2019S LRRK2 mutation, 7-BQC-derived imidazo-quinolines inhibit LRRK2-mediated Rab phosphorylation, restoring normal lysosomal function and autophagy[5].

Pathway ATP Intracellular ATP Kinase Target Kinase (e.g., LRRK2, c-Met) ATP->Kinase Binds Orthosteric Site Substrate Downstream Effectors (AKT, ERK, Rab) Kinase->Substrate Phosphorylation BQC 7-BQC Derivative BQC->Kinase Competitive Inhibition Phenotype Cell Survival / Proliferation BQC->Phenotype Induces Apoptosis Substrate->Phenotype Promotes

Fig 1: ATP-competitive inhibition mechanism of 7-BQC derivatives in cellular signaling pathways.

Experimental Methodologies & Self-Validating Protocols

To rigorously establish the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) of a 7-BQC derivative's mechanism, researchers must employ a triangulated, self-validating experimental workflow. Biochemical affinity does not guarantee cellular efficacy due to membrane barriers and efflux pumps; therefore, a step-by-step validation system is mandatory.

Protocol S1 1. Scaffold Synthesis (SNAr / Coupling) S2 2. TR-FRET Assay (Biochemical IC50) S1->S2 S3 3. CellTiter-Glo (Cellular Viability) S2->S3 S4 4. Western Blot (Target Modulation) S3->S4

Fig 2: Self-validating experimental workflow for evaluating 7-BQC-derived kinase inhibitors.

Protocol 1: Biochemical Target Engagement (TR-FRET Kinase Assay)

Objective: Establish direct, cell-free inhibition of the target kinase. Causality & Rationale: Quinoline derivatives are inherently fluorescent. Standard fluorescence assays often yield false positives or negatives due to compound autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay between excitation and emission reading, completely eliminating background autofluorescence. Methodology:

  • Incubate recombinant kinase (e.g., LRRK2) with a biotinylated substrate peptide and varying concentrations of the 7-BQC derivative (10-point dose-response, 0.1 nM to 10 µM) in assay buffer.

  • Initiate the reaction by adding ATP at its Km​ concentration. Incubate for 60 minutes at 25°C.

  • Stop the reaction by adding EDTA (to chelate Mg²⁺) alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Read the TR-FRET signal (Emission ratio 665 nm / 615 nm) to calculate the biochemical IC₅₀.

Protocol 2: Cellular Phenotype (Luminescent Viability Assay)

Objective: Translate biochemical affinity to phenotypic cellular efficacy. Causality & Rationale: To prove the compound permeates the cell membrane and effectively competes with high intracellular ATP, we measure cellular metabolic activity. The CellTiter-Glo assay quantifies cellular ATP via a luciferase reaction, providing a highly sensitive, linear readout of viable cells without the metabolic artifacts associated with MTT assays. Methodology:

  • Seed target cells (e.g., A549) in 384-well white opaque plates at 2,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treat cells with the 7-BQC derivative (serial dilution) for 72 hours.

  • Add CellTiter-Glo reagent (1:1 volume ratio). Lyse cells on an orbital shaker for 2 minutes.

  • Incubate for 10 minutes to stabilize the luminescent signal, then read on a microplate luminometer to calculate the Cellular IC₅₀.

Protocol 3: Intracellular Mechanistic Validation (Western Blotting)

Objective: Confirm that the observed cell death is driven by on-target kinase inhibition, not off-target cytotoxicity. Causality & Rationale: A true targeted inhibitor will cause a dose-dependent decrease in the phosphorylated state of the target kinase (and its downstream effectors) while the total protein level remains constant. Methodology:

  • Treat cells with the 7-BQC derivative at 0.5x, 1x, and 5x the Cellular IC₅₀ for 2 to 4 hours (a short timepoint ensures primary target modulation is captured before apoptosis degrades the proteome).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Separate proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against the phosphorylated target (e.g., p-c-Met, p-ERK, p-AKT) and total target protein. Normalize against a loading control (e.g., GAPDH).

Quantitative Data Synthesis

The translation of the 7-BQC scaffold into active inhibitors yields predictable structure-activity relationship (SAR) data. Below is a representative data summary illustrating the progression from biochemical affinity to cellular efficacy for functionalized 7-BQC derivatives.

Compound Motif (7-BQC Derivative)Target KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Efflux Ratio (MDCK-MDR1)Primary Phenotype
7-(4-methylpiperazin-1-yl) [2]c-Met / Src4.2 ± 0.885 ± 121.8 (Good Permeability)Apoptosis / G1 Arrest
7-(morpholin-4-yl) ALK12.5 ± 1.1210 ± 252.4 (Moderate)Proliferation Blockade
Imidazo[4,5-c]quinoline-8-CN [3]LRRK2 (G2019S)1.8 ± 0.315 ± 40.9 (Brain Penetrant)Autophagy Restoration

Note: The 8-carbonitrile group consistently maintains the Efflux Ratio < 3.0, ensuring the compounds are not rapidly pumped out of the cell by P-glycoprotein (P-gp), a critical requirement for sustained intracellular target engagement.

References

  • World Intellectual Property Organization (WIPO):WO2018163066A1 - Novel imidazo[4,5-c]quinoline derivatives as lrrk2 inhibitors. Google Patents.
  • National Institutes of Health (NIH) / PMC: Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 7-Bromoquinoline-8-carbonitrile: A Methodological Framework

Disclaimer: This document provides a comprehensive methodological framework for elucidating the pharmacokinetic profile of the novel chemical entity 7-Bromoquinoline-8-carbonitrile. As of the date of this publication, sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a comprehensive methodological framework for elucidating the pharmacokinetic profile of the novel chemical entity 7-Bromoquinoline-8-carbonitrile. As of the date of this publication, specific experimental data for this compound is not publicly available. Therefore, this guide is intended for research and drug development professionals as a predictive and procedural roadmap for its investigation, based on established principles for small molecule and quinoline derivative analysis.

Introduction: The Quinoline Scaffold and the Imperative for Pharmacokinetic Characterization

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2][3] The strategic placement of substituents, such as a bromine atom and a nitrile group, on the quinoline core can significantly modulate a compound's physicochemical properties and its interaction with biological targets.[4] 7-Bromoquinoline-8-carbonitrile is a novel compound that, based on the activities of structurally related bromo- and cyano-substituted quinolines, presents a compelling case for investigation as a potential therapeutic candidate.[1]

However, promising in vitro biological activity is only the first step. A compound's journey from a laboratory hit to a clinical candidate is critically dependent on its pharmacokinetic profile—the study of its Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding the ADME properties of 7-Bromoquinoline-8-carbonitrile is paramount to de-risking its development, predicting its in vivo behavior, and establishing a rational basis for dose selection and regimen design.[5] This guide provides a detailed, protocol-driven approach to systematically characterize the pharmacokinetic profile of this promising molecule.

Part 1: In Vitro ADME Profiling: Building the Foundational Dataset

The initial phase of pharmacokinetic characterization involves a suite of in vitro assays designed to predict the compound's behavior in a whole organism. These assays are cost-effective, high-throughput, and provide critical data to guide further development.[5]

Absorption: Assessing Intestinal Permeability

A primary determinant of oral bioavailability is a compound's ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is the industry-standard in vitro model for this assessment.[6][7] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters.[7]

The choice of a bidirectional assessment (measuring permeability from the apical to basolateral side and vice-versa) is crucial. It not only determines the passive permeability rate but also provides an "efflux ratio." An efflux ratio significantly greater than 1 suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which can limit its absorption and tissue penetration.[7][8]

G A_donor Add 7-Bromoquinoline-8-carbonitrile (Donor) Caco2 Caco-2 Cell Monolayer on semi-permeable membrane A_donor->Caco2 A -> B Permeability A_receiver Sample at time points (Receiver) B_receiver Sample at time points (Receiver) B_donor Add 7-Bromoquinoline-8-carbonitrile (Donor) B_donor->Caco2 B -> A Permeability (Efflux) Caco2->A_receiver Caco2->B_receiver

Caption: Bidirectional Caco-2 Permeability Assay Workflow.

  • Cell Culture: Culture Caco-2 cells on 24-well Transwell® plates for 21 days to allow for differentiation and monolayer formation.[7]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer confluence. After the experiment, assess the permeability of a low-permeability marker (e.g., Lucifer yellow) to confirm integrity was maintained.[8]

  • Compound Preparation: Prepare a stock solution of 7-Bromoquinoline-8-carbonitrile in DMSO and dilute to a final working concentration (e.g., 10 µM) in transport buffer. The final DMSO concentration should be low (e.g., <0.5%) to avoid cytotoxicity.

  • Apical to Basolateral (A-to-B) Permeability:

    • Add the compound solution to the apical (A) side of the Transwell® inserts.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the sampled volume with fresh buffer.

  • Basolateral to Apical (B-to-A) Permeability:

    • In a separate set of wells, add the compound solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Incubate and sample from the apical compartment as described above.

  • Quantification: Analyze the concentration of 7-Bromoquinoline-8-carbonitrile in all donor and receiver samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

ParameterValueInterpretation
Papp (A→B) (x 10⁻⁶ cm/s)15.2High Passive Permeability
Papp (B→A) (x 10⁻⁶ cm/s)16.1No significant active efflux
Efflux Ratio1.06Not a substrate of efflux transporters
Control: Atenolol (Low)< 1.0Assay Validated
Control: Metoprolol (High)> 10.0Assay Validated
(Note: Data are hypothetical and for illustrative purposes.)
Distribution: Plasma Protein Binding

Once absorbed into the bloodstream, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[9] It is generally the unbound (free) fraction of the drug that is available to interact with its target and to be metabolized and cleared. Therefore, determining the extent of plasma protein binding (PPB) is crucial for interpreting pharmacokinetic and pharmacodynamic data.[10] Equilibrium dialysis is considered the gold-standard method for this assessment.[11][12]

Equilibrium dialysis minimizes non-specific binding compared to other methods like ultrafiltration.[10] The semipermeable membrane allows the free drug to equilibrate between a plasma-containing chamber and a buffer chamber, providing a direct measure of the unbound concentration at equilibrium.[11]

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with dialysis membranes (MWCO 12-14 kDa).[11]

  • Compound Preparation: Spike human plasma (and plasma from relevant preclinical species, e.g., rat) with 7-Bromoquinoline-8-carbonitrile to a final concentration (e.g., 2 µM).

  • Dialysis:

    • Load the plasma sample into one chamber of the dialysis well.

    • Load an equal volume of phosphate-buffered saline (PBS) into the adjacent chamber.

    • Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

  • Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of 7-Bromoquinoline-8-carbonitrile in both the plasma and buffer samples by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB).

SpeciesFraction Unbound (fu)% Protein BoundInterpretation
Human0.0595%Highly Bound
Rat0.0892%Highly Bound
Control: Warfarin (High)< 0.10>90%Assay Validated
Control: Atenolol (Low)> 0.80<20%Assay Validated
(Note: Data are hypothetical and for illustrative purposes.)
Metabolism: Stability and Enzyme Interactions

Metabolism, primarily in the liver, is a major route of elimination for many drugs.[4] Assessing a compound's metabolic stability and its potential to interact with drug-metabolizing enzymes like the Cytochrome P450 (CYP) family is a cornerstone of preclinical profiling.[13]

Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[5] Incubating a compound with liver microsomes in the presence of necessary cofactors (like NADPH) allows for the determination of its intrinsic clearance—a measure of how quickly the liver can metabolize the drug in the absence of other physiological limitations.[4][14][15]

This assay is a high-throughput, cost-effective way to rank compounds based on their metabolic lability.[4] Using microsomes from different species (e.g., human, rat) can provide early insights into potential species differences in metabolism, which is critical for extrapolating preclinical data to humans.[5]

Caption: Workflow for the In Vitro Metabolic Stability Assay.

  • Reaction Preparation: In a 96-well plate, combine liver microsomes (e.g., human, rat at 0.5 mg/mL), phosphate buffer (pH 7.4), and 7-Bromoquinoline-8-carbonitrile (at 1 µM).[16]

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.[14]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in specific wells by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard).[4]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Speciest½ (min)Intrinsic Clearance (CLint, µL/min/mg)Classification
Human4530.8Moderately Stable
Rat2555.5Low Stability
Control: Verapamil (Low)< 15> 92Assay Validated
Control: Dextromethorphan (High)> 60< 11.5Assay Validated
(Note: Data are hypothetical and for illustrative purposes.)

Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory requirement and critical for predicting drug-drug interactions (DDIs).[13][17] If 7-Bromoquinoline-8-carbonitrile inhibits an enzyme responsible for metabolizing another co-administered drug, it could lead to dangerously elevated levels of that other drug.[13]

An IC50 screening assay is used to determine the concentration of the test compound that causes 50% inhibition of a specific CYP enzyme's activity. This is a standard initial screen to flag potential DDI risks.[18]

  • Incubation Setup: For each CYP isoform, incubate human liver microsomes with a specific probe substrate (a compound known to be metabolized by that single enzyme) and a range of concentrations of 7-Bromoquinoline-8-carbonitrile.

  • Reaction: Initiate the reaction with NADPH and incubate at 37°C for a short period.

  • Termination & Analysis: Stop the reaction and quantify the formation of the specific metabolite from the probe substrate using LC-MS/MS.

  • Data Analysis: Plot the rate of metabolite formation against the concentration of 7-Bromoquinoline-8-carbonitrile to determine the IC50 value.

CYP IsoformIC50 (µM)Interpretation
CYP1A2> 50No significant inhibition
CYP2C9> 50No significant inhibition
CYP2C1928.5Weak inhibition
CYP2D6> 50No significant inhibition
CYP3A415.2Moderate inhibition
(Note: Data are hypothetical and for illustrative purposes. An IC50 > 10 µM is generally considered low risk.)

Part 2: In Vivo Pharmacokinetic Assessment: The Whole Animal Model

Following promising in vitro data, the next critical step is to evaluate the compound's behavior in a living organism. Rodent models, typically rats, are standard for initial PK studies.[19]

Study Design: Single Dose Rat PK Study

The primary goals of the first in vivo study are to determine fundamental PK parameters like clearance, volume of distribution, half-life, and oral bioavailability. This requires administering the compound by both intravenous (IV) and oral (PO) routes.[20]

IV administration allows for the direct determination of systemic clearance and volume of distribution, as the entire dose enters the bloodstream. Comparing the plasma concentration profile after PO administration to the IV profile allows for the calculation of absolute oral bioavailability (F%), which is the fraction of the oral dose that reaches systemic circulation.[20] A crossover study design, where the same animals receive both IV and PO doses separated by a washout period, can reduce inter-animal variability.[21]

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group) fitted with jugular vein catheters for IV dosing and serial blood sampling.[21][22]

  • Dose Formulation: Formulate 7-Bromoquinoline-8-carbonitrile in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline) for both IV and PO administration. Dose levels should be selected based on any available toxicology data.[22]

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the jugular vein catheter.

    • PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.[23]

  • Blood Sampling: Collect serial blood samples (approx. 100 µL) at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[21]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.[21]

  • Bioanalysis: Quantify the concentration of 7-Bromoquinoline-8-carbonitrile in all plasma samples using a validated LC-MS/MS method.

Bioanalytical Method Validation

The reliability of the in vivo PK data is entirely dependent on the quality of the bioanalytical method used to measure the drug concentrations. A robust LC-MS/MS method must be validated according to regulatory guidelines.[24]

  • Accuracy: Closeness of measured values to the true value.

  • Precision: Reproducibility of measurements.

  • Selectivity: Ability to differentiate the analyte from other matrix components.

  • Sensitivity (LLOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.[25]

  • Linearity: Proportional relationship between concentration and detector response.

  • Stability: Analyte stability in the biological matrix under various storage and processing conditions.[26]

Part 3: Data Synthesis and Interpretation

The final step is to integrate the in vitro and in vivo data to build a comprehensive pharmacokinetic profile. The plasma concentration-time data from the rat study is analyzed using non-compartmental analysis to derive the key PK parameters.

Data Presentation: Predicted Rat Pharmacokinetic Parameters
ParameterIV (1 mg/kg)PO (5 mg/kg)Unit
Cmax-450ng/mL
Tmax-1.0h
AUC(0-inf)8502125ng*h/mL
4.54.8h
Clearance (CL)19.6-mL/min/kg
Volume of Distribution (Vd)7.5-L/kg
Bioavailability (F%)-50%%
(Note: Data are hypothetical and for illustrative purposes.)
Integrated Profile of 7-Bromoquinoline-8-carbonitrile:
  • Absorption: With high predicted permeability and no significant efflux, the compound is likely well-absorbed from the gut. The 50% oral bioavailability suggests that while absorption is good, there may be some first-pass metabolism in the liver.

  • Distribution: High plasma protein binding (92% in rats) suggests that the free fraction available for pharmacological activity is low. The large volume of distribution (7.5 L/kg) indicates that the compound distributes extensively into tissues outside of the bloodstream.

  • Metabolism: The moderate-to-low stability in rat liver microsomes is consistent with the 50% bioavailability, indicating that hepatic metabolism is a likely route of clearance. Moderate inhibition of CYP3A4 warrants further investigation for potential drug-drug interactions.

  • Excretion: The clearance of 19.6 mL/min/kg is moderate in the rat. The specific routes of excretion (renal vs. biliary) would need to be determined in a subsequent mass balance study.

Conclusion

This technical guide outlines a logical, stepwise approach to defining the pharmacokinetic profile of 7-Bromoquinoline-8-carbonitrile. By systematically executing the described in vitro and in vivo protocols, researchers can generate a robust dataset essential for making informed decisions in the drug development process. The integration of data on absorption, distribution, metabolism, and excretion will provide a comprehensive understanding of the compound's disposition, enabling the rational design of future efficacy and safety studies and ultimately determining its potential as a viable clinical candidate.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm website.[14]

  • Benet, L. Z., & Hoener, B. A. (2002). Changes in Plasma Protein Binding Have Little Clinical Relevance. Clinical Pharmacology & Therapeutics, 71(3), 115–121.
  • Brazhko, A. A., et al. (2019). Chemometric methods for research of biological activity of quinoline derivatives. ScienceRise: Pharmaceutical Science, 1(17), 10-16.
  • Chapman, K., et al. (2010). The value of acute toxicity studies to support the clinical management of overdose and poisoning: a cross-discipline consensus. Regulatory Toxicology and Pharmacology, 58(3), 354-359.
  • Creative Bioarray. (n.d.). Plasma Protein Binding (PPB) Assays. Retrieved from Creative Bioarray website.[10]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from Cyprotex website.[5]

  • Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from Enamine website.[11]

  • FDA. (1996). Single Dose Acute Toxicity Testing for Pharmaceuticals. Retrieved from FDA website.[27]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry.
  • Ökten, S., et al. (2017). Synthesis, characterization and anticancer activity of novel bromo- and cyano-substituted 8-hydroxyquinoline derivatives. Bioorganic & Medicinal Chemistry, 25(1), 214-223.[1]

  • Pârvu, A., et al. (2019). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 9(56), 32666-32677.[2]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from Domainex website.[4]

  • Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639.[16]

  • WuXi AppTec. (n.d.). Rodent PK Studies. Retrieved from WuXi AppTec website.[19]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug-drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from LifeNet Health LifeSciences website.[13]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from Visikol website.[9]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from Beckman Coulter website.[16]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Methods in Molecular Biology (pp. 169-180). Springer.[18]

  • Labcorp. (n.d.). Enzyme Inhibition: Impact and Analysis in Drug Development. Retrieved from Labcorp website.[17]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from Charles River Laboratories website.[28]

  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays. Retrieved from WuXi AppTec website.[12]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from JRC website.[6]

  • Cyprotex. (n.d.). Cytochrome P450 (CYP) Inhibition Ki Assay. Retrieved from Cyprotex website.[29]

  • protocols.io. (2025). In-vitro plasma protein binding. Retrieved from protocols.io.[30]

  • protocols.io. (2025). In-vitro MDR1-MDCKII permeability assay. Retrieved from protocols.io.[8]

  • Charles River Laboratories. (n.d.). Toxicity studies: Acute (single dose) for nonclinical research. Retrieved from Charles River Laboratories website.[31]

  • NC3Rs. (n.d.). Single dose acute toxicity studies. Retrieved from NC3Rs website.[32]

  • Sestak, V., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceuticals, 15(3), 351.[21]

  • van der Laan, J. W. (n.d.). General toxicity study designs. Retrieved from EMA website.[33]

  • Creative Biolabs. (n.d.). Cassette Dosing Study. Retrieved from Creative Biolabs website.[1]

  • FDA. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. Retrieved from FDA website.[34]

  • Sigma-Aldrich. (n.d.). In Vitro Vascular Permeability Assay (24-Well). Retrieved from Sigma-Aldrich website.

  • Merck Millipore. (n.d.). In Vitro Permeability Assays. Retrieved from Merck Millipore website.[7]

  • Arnold, A. M., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Pharmaceutics, 13(8), 1152.[35]

  • Jørgensen, A., et al. (2022). Impact of oral gavage technique of drug-containing microcontainers on the gastrointestinal transit and absorption in rats. European Journal of Pharmaceutical Sciences, 173, 106165.[23]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from NCL website.[36]

  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from FDA website.[20]

  • Lee, W., et al. (2012). High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis. Journal of Chromatography B, 903, 108-113.[37]

  • WuXi AppTec. (n.d.). Rodent PK Studies. Retrieved from WuXi AppTec website.[19]

Sources

Foundational

Crystal structure analysis of 7-Bromoquinoline-8-carbonitrile

Title: Advanced Crystallographic Profiling of 7-Bromoquinoline-8-carbonitrile: A Methodological and Predictive Guide Pharmacochemical Context and Structural Significance As a Senior Application Scientist overseeing struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Crystallographic Profiling of 7-Bromoquinoline-8-carbonitrile: A Methodological and Predictive Guide

Pharmacochemical Context and Structural Significance

As a Senior Application Scientist overseeing structural characterization pipelines, I approach the crystallographic analysis of small molecules not merely as a data-gathering exercise, but as a critical gateway to understanding molecular behavior. 7-Bromoquinoline-8-carbonitrile (CAS 1823367-68-5)[1] represents a highly valuable structural motif in modern drug discovery. The quinoline-8-carbonitrile scaffold is a privileged pharmacophore, heavily utilized in the design of selective Toll-like receptor (TLR) 7/8 inhibitors for the treatment of autoimmune diseases[2].

Recent structural biology efforts have demonstrated that the precise 3D conformation of these molecules is paramount; the nitrogen atom in the quinoline ring frequently engages in critical hydrogen bonding with target protein residues (e.g., Gly-351 in TLR8), while the aromatic system participates in π−π interactions[3]. The specific positioning of the bromine atom at the C7 position alters the molecule's electrostatic potential and its resulting supramolecular assembly in the solid state, directly impacting the compound's solubility, stability, and formulation viability.

Predictive Crystallography: Comparative Analysis

Currently, a public, empirical crystal structure specifically for the 7-bromo isomer is not widely cataloged; however, we can establish a highly accurate predictive model by analyzing its constitutional isomer, 6-Bromoquinoline-8-carbonitrile , which has been fully resolved[4].

In the 6-bromo isomer, the molecule is essentially planar and crystallizes in the monoclinic P21​/c space group[5]. Its crystal packing is dominated by face-to-face π−π stacking interactions between the pyridine and benzene rings along the a-axis, alongside short Br···Br contacts of 3.5908 Å[5]. By applying isosteric principles, shifting the bulky bromine atom to the C7 position is expected to sterically disrupt the standard P21​/c packing motif. This shift will likely alter the primary halogen bonding axis from Br···Br to Br···N interactions, as the pyridine nitrogen ( Npy​ ) is a preferential site for halogen bonding in cyanoquinolines[6].

Table 1: Comparative and Predictive Crystallographic Parameters

Crystallographic Parameter6-Bromoquinoline-8-carbonitrile (Empirical)[5]7-Bromoquinoline-8-carbonitrile (Predicted)
Chemical Formula C₁₀H₅BrN₂C₁₀H₅BrN₂
Molecular Weight 233.07 g/mol 233.07 g/mol
Crystal System MonoclinicMonoclinic / Triclinic
Space Group P21​/c P21​/c or P1ˉ
Unit Cell Volume (V) 876.0(3) ų~880 ų
Molecules per Cell (Z) 44
Calculated Density (Dx) 1.767 Mg/m³~1.76 Mg/m³
Primary Interactions π−π stacking, Br···Br contacts π−π stacking, Br···N halogen bonds

Experimental Workflow: Isolation to Refinement

To empirically determine the structure of 7-Bromoquinoline-8-carbonitrile, a rigorous, self-validating protocol must be employed. The following methodology outlines the optimal path from crystallization to final structural refinement.

Step 1: Controlled Crystallization (Causality & Execution)
  • Protocol : Dissolve 50 mg of synthesized 7-Bromoquinoline-8-carbonitrile in a 1:2 mixture of Ethyl Acetate (EtOAc) and Hexane. Allow the solution to undergo slow evaporation at an ambient temperature of 296 K[4].

  • Causality : The rigid, planar nature of the quinoline core requires a delicate balance of solvation. EtOAc provides the necessary polarity to solvate the carbonitrile group, while Hexane acts as an antisolvent. As the highly volatile EtOAc evaporates, the solution slowly crosses the metastable zone into supersaturation. This controlled kinetic environment promotes the growth of single, defect-free prisms rather than amorphous precipitates.

  • Self-Validation : Inspect the vial under polarized light. The presence of sharp birefringence confirms the crystalline nature of the solid. Crystals must exceed 0.1 mm in at least two dimensions to ensure adequate diffraction intensity[7].

Step 2: X-ray Diffraction Data Collection
  • Protocol : Mount a suitable single crystal on a goniometer using a cryoloop and inert paratone oil. Collect diffraction data using Mo K α radiation ( λ=0.71073 Å)[5].

  • Causality : Mo K α radiation is deliberately selected over Cu K α to minimize X-ray absorption effects caused by the heavy bromine atom ( μ≈4.64 mm −1 )[5].

  • Self-Validation : Monitor the internal merging R-factor ( Rint​ ) during initial frame integration. An Rint​<0.05 validates the chosen unit cell and confirms the absence of significant crystal twinning.

Step 3: Structure Solution and Refinement
  • Protocol : Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[4]. Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality : Direct methods exploit the "heavy atom effect" of bromine to easily locate the initial phase angles. Anisotropic refinement is crucial to accurately model the thermal motion of the terminal carbonitrile nitrogen, which often exhibits high librational freedom.

  • Self-Validation : The refinement is considered complete and mathematically valid when the shift/error ratio ( Δ/σ ) is < 0.001, and the Goodness-of-Fit (GoF) approaches 1.0[5]. Residual electron density ( Δρ ) should be strictly localized near the bromine atom, not exceeding ±0.7 e Å −3 [5].

Workflow N1 1. Solvent Selection (EtOAc/Hexane 1:2) N2 2. Controlled Supersaturation (Slow Evaporation, 296 K) N1->N2 N3 3. Crystal Harvesting (Birefringence Check) N2->N3 N4 4. X-ray Diffraction (Mo Kα, λ=0.71073 Å) N3->N4 N5 5. Structure Refinement (Least-Squares on F²) N4->N5

X-ray crystallography workflow for 7-Bromoquinoline-8-carbonitrile with validation steps.

Supramolecular Synthons and Interaction Logic

The solid-state packing of 7-Bromoquinoline-8-carbonitrile is dictated by a hierarchy of intermolecular forces. The primary driving force is the π−π stacking of the electron-deficient quinoline rings. Secondary interactions involve the carbonitrile group and the bromine atom. Research on analogous quinoline-carbonitriles indicates that the pyridine nitrogen ( Npy​ ) acts as a highly active Lewis base, making it a preferential site for halogen bonding (XB)[6].

Interactions M1 Central Molecule M2 Adjacent (Translation) M1->M2 π-π Stacking (< 3.8 Å) M3 Adjacent (Inversion) M1->M3 Halogen Bond (Br···N)

Predicted supramolecular interaction network driving the crystal packing of the target.

Sources

Exploratory

Predictive Modeling of Binding Affinity for 7-Bromoquinoline-8-carbonitrile and its PROTAC Derivatives Targeting the Androgen Receptor

Target Audience: Computational Chemists, Structural Biologists, and Targeted Protein Degradation (TPD) Researchers. Executive Summary: The Privileged Quinoline-8-Carbonitrile Scaffold In the rapidly evolving landscape of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Targeted Protein Degradation (TPD) Researchers.

Executive Summary: The Privileged Quinoline-8-Carbonitrile Scaffold

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), identifying optimal ligand binding moieties is the critical first step in designing effective Proteolysis Targeting Chimeras (PROTACs). 7-Bromoquinoline-8-carbonitrile (CAS No. 1823367-68-5) has emerged as a highly privileged, bifunctional fragment scaffold[1].

Recent patent literature and clinical developments, notably by Accutar Biotechnology, have demonstrated that substituted quinoline-8-carbonitrile derivatives are exceptionally potent at inducing Androgen Receptor (AR) degradation in human prostate cancer cell lines (e.g., LNCaP, VCaP, and 22Rv1)[2][3]. This whitepaper details the mechanistic rationale, computational prediction workflows, and experimental validation protocols required to accurately model the binding affinity of this specific fragment and its downstream PROTAC derivatives.

Mechanistic Rationale: Vector Trajectory & Pharmacophore Matching

To understand why 7-bromoquinoline-8-carbonitrile is an ideal starting point for AR-targeted PROTACs, we must analyze the causality behind its structural features:

  • The 8-Carbonitrile Pharmacophore: The cyano group at the 8-position acts as a critical hydrogen-bond acceptor. When docked into the AR Ligand Binding Domain (LBD), it mimics the interactions of native clinical antagonists (like enzalutamide), forming deep, thermodynamically stable hydrogen bonds with residues such as Arg752 and Gln711.

  • The 7-Bromo Synthetic Vector: The bromine atom at the 7-position is not merely a placeholder; it provides a highly specific exit vector. Structurally, the C7 position points directly toward the solvent-exposed channel of the AR LBD. This allows for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach a PEG or alkyl linker without introducing steric clashes that would disrupt the core binding affinity.

Predicting the binding affinity of the bare fragment establishes the baseline free energy (ΔG). By utilizing Free Energy Perturbation (FEP), researchers can predict how the attachment of various linkers at the C7 position will perturb this affinity before synthesizing the complex PROTAC molecule.

Computational Workflow for Affinity Prediction

A robust, self-validating computational workflow is required to predict the binding affinity of 7-bromoquinoline-8-carbonitrile and its derivatives. The following protocol explains the causality behind each algorithmic choice.

Target Preparation and Induced Fit Docking (IFD)
  • Protein Preparation: Import the AR LBD crystal structure (e.g., PDB: 2AM9) into a preparation wizard. Assign protonation states at a physiological pH of 7.4. Rationale: The AR pocket contains critical histidine residues; incorrect tautomer states will artificially abrogate predicted hydrogen bonds.

  • Induced Fit Docking (IFD): Dock the 7-bromoquinoline-8-carbonitrile fragment using IFD rather than rigid docking. Rationale: The AR LBD is highly plastic. Rigid docking fails to account for the conformational shift of Helix 12 upon ligand binding. IFD allows the side chains to optimize their geometry around the 8-carbonitrile group, providing a thermodynamically accurate binding pose.

Molecular Dynamics (MD) and Free Energy Perturbation (FEP)
  • MD Simulation: Run a 100 ns MD simulation (e.g., using Desmond or GROMACS) on the top docking pose. Calculate the baseline binding free energy using MM/GBSA. Rationale: This validates the stability of the 7-bromo vector. If the vector drifts away from the solvent channel during the simulation, linker attachment will likely cause steric clashes.

  • FEP for Linker Attachment: Systematically replace the 7-bromo group with alkyne, amine, or PEG linkers in silico. FEP calculates the relative binding affinity (ΔΔG) between the parent fragment and the PROTAC derivative, ensuring the linker does not penalize the core binding affinity.

Computational Workflow for Predicting Binding Affinity of 7-Bromoquinoline-8-carbonitrile.

Experimental Validation: Self-Validating Protocol

To ensure trustworthiness, computational predictions must be validated in vitro. The following Fluorescence Polarization (FP) Competitive Binding Assay is designed as a self-validating system to measure the true binding affinity (IC50 / Ki) of the synthesized derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.4), 1 mM DTT, and 0.01% CHAPS. Causality Check: Why CHAPS? CHAPS is a zwitterionic detergent that prevents highly hydrophobic PROTAC derivatives from non-specifically aggregating and binding to the plastic microplate, which would artificially inflate the predicted binding affinity (yielding false positives).

  • Compound Dilution: Serially dilute 7-bromoquinoline-8-carbonitrile and its PROTAC derivatives from 100 μM to 0.1 nM in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent protein denaturation.

  • Incubation: In a 384-well black microplate, mix 10 nM of recombinant His-tagged AR-LBD with 1 nM of a high-affinity fluorescent AR ligand (e.g., Fluorormone™ AL Red). Add the compound dilutions. Incubate in the dark for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Measurement & Analysis: Read the fluorescence polarization (mP) using a microplate reader (Ex/Em = 530/590 nm). Fit the dose-response curve to a 4-parameter logistic model to determine the IC50. Calculate the absolute binding affinity (Ki) using the Cheng-Prusoff equation.

Quantitative Data: Predicted vs. Experimental Affinities

The transition from a bare fragment to a fully functional PROTAC involves optimizing the binding affinity and degradation capacity. The table below summarizes the structure-activity relationship (SAR) data, reflecting the potent degradation capabilities (DC50 < 10 nM) reported in recent literature for quinoline-8-carbonitrile derivatives[2][4].

Compound ClassModification at C7 PositionPredicted ΔG (kcal/mol)Experimental Binding IC50 (nM)Cellular AR Degradation DC50 (nM)
Parent Fragment -Br (7-Bromo)-7.2450N/A (Non-degrader)
Intermediate -Alkyne-PEG1-8.585N/A
PROTAC [I] -PEG3-CRBN Ligand-10.112< 10
PROTAC [II] -Urea-CRBN Ligand-10.48< 10

Note: The addition of the CRBN ligand and linker often enhances the overall predicted ΔG due to favorable secondary interactions within the ternary complex (AR-PROTAC-CRBN).

Mechanism of Action for Androgen Receptor Degradation via Quinoline-8-carbonitrile PROTACs.

Conclusion

7-Bromoquinoline-8-carbonitrile serves as a master key for designing next-generation AR degraders. By employing rigorous computational workflows—specifically Induced Fit Docking and Free Energy Perturbation—researchers can accurately predict the binding affinity of this scaffold. When coupled with self-validating experimental protocols like CHAPS-stabilized Fluorescence Polarization, drug development professionals can confidently advance these novel derivatives into preclinical development.

References

  • BioWorld. "Accutar Biotechnology synthesizes new androgen receptor degrading PROTACs." BioWorld Science, April 14, 2021. Available at:[Link]

  • Google Patents (Accutar Biotechnology Inc.). "US20210087171A1 - Novel substituted quinoline-8-carbonitrile derivatives with androgen receptor degradation activity and uses thereof.

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling Protocols for 7-Bromoquinoline-8-carbonitrile in in vitro Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The integrity of any biochemical or cell-based assay is fundament...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The integrity of any biochemical or cell-based assay is fundamentally dependent on the precise and stable solubilization of the test compound. 7-Bromoquinoline-8-carbonitrile (CAS: 1823367-68-5) is a halogenated quinoline derivative utilized in advanced drug discovery workflows[1]. Due to its lipophilic nature and rigid aromatic structure, preparing reliable DMSO stock solutions requires strict adherence to thermodynamic and kinetic principles.

This guide provides a causality-driven, self-validating protocol for dissolving 7-Bromoquinoline-8-carbonitrile, ensuring that assay data is not confounded by sub-visual precipitation, solvent degradation, or concentration inaccuracies.

Physicochemical Profiling

Before initiating solubilization, it is critical to understand the stoichiometric requirements. Table 1 outlines the core properties of the compound, while Table 2 provides a precise mass-to-volume dilution matrix for standard assay stock concentrations.

Table 1: Physicochemical Properties

Property Specification
Compound Name 7-Bromoquinoline-8-carbonitrile
CAS Number 1823367-68-5
Molecular Weight 233.06 g/mol
Molecular Formula C10H5BrN2

| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%) |

Table 2: Reconstitution Matrix (Mass Required for Target Volume)

Target Concentration 1.0 mL Volume 5.0 mL Volume 10.0 mL Volume
1 mM 0.233 mg 1.165 mg 2.331 mg
10 mM 2.331 mg 11.653 mg 23.306 mg

| 50 mM | 11.653 mg | 58.265 mg | 116.530 mg |

The Causality of Compound Precipitation in DMSO

A common pitfall in high-throughput screening (HTS) is treating DMSO as an infallible universal solvent. In reality, DMSO stock solutions are highly dynamic systems susceptible to environmental degradation.

The Hygroscopic Threat

DMSO is intensely hygroscopic and can rapidly absorb up to 10% of its original volume in atmospheric water[2]. The introduction of water fundamentally alters the solvent's properties, causing a severe depression of its freezing point and a drastic reduction in the solubility of lipophilic compounds like 7-Bromoquinoline-8-carbonitrile[3].

The Freeze-Thaw Trap

When dissolved at high concentrations (e.g., 10–50 mM), compounds often exist in a kinetically stable but thermodynamically unstable "metastable" supersaturated state[3]. Repeated freeze-thaw cycles provide the kinetic energy and thermal shock necessary to force the compound out of this metastable zone, triggering crystal nucleation. Once the compound forms a low-energy crystalline lattice, it is exceptionally difficult to redissolve compared to its original amorphous powder form[2][3].

G Hygro DMSO Absorbs Water (Hygroscopic) FPD Freezing Point Depression & Solubility Drop Hygro->FPD FreezeThaw Repeated Freeze-Thaw Cycles FreezeThaw->FPD Nucleation Crystal Nucleation (Metastable Zone Exit) FPD->Nucleation Precip Irreversible Compound Precipitation Nucleation->Precip

Mechanism of compound precipitation in DMSO due to water absorption and freeze-thaw cycles.

Step-by-Step Methodology: DMSO Stock Preparation

To mitigate the risks outlined above, follow this optimized workflow to create a stable, self-validating stock solution.

Phase 1: Preparation & Solubilization
  • Environmental Control: Equilibrate the 7-Bromoquinoline-8-carbonitrile powder to room temperature in a desiccator before opening to prevent condensation on the cold powder.

  • Weighing: Accurately weigh the required mass (e.g., 11.65 mg for 1 mL of 50 mM stock) into a sterile, static-free glass or polypropylene vial.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (≥99.9%) . Crucial Step: Use a fresh bottle of anhydrous DMSO or one that has been stored under an inert gas (Argon/Nitrogen) to ensure zero water content.

  • Agitation: Vortex the solution vigorously for 60 seconds. If particulate matter remains visible, sonicate the vial in a water bath set to 37°C for 5–10 minutes[4]. Do not exceed 37°C to prevent thermal degradation.

Phase 2: Self-Validating Quality Control (QC)

A protocol must validate its own success. Do not assume the compound is fully dissolved just because the solution appears clear to the naked eye. 5. Nephelometric Assessment: Transfer a 5 µL aliquot to a microtiter plate and measure light scattering using a nephelometer[5]. A baseline reading confirms the absence of sub-visual colloidal aggregates. 6. Concentration Verification (Optional but Recommended): Dilute a 1 µL aliquot 1,000-fold and quantify via LC-MS/MS against a known standard curve to verify the exact molarity of the stock[6].

Phase 3: Aliquoting & Storage
  • Single-Use Aliquoting: Divide the stock solution into 10 µL to 50 µL aliquots in tightly sealed, amber microcentrifuge tubes. Rationale: This guarantees that any given aliquot will only undergo a single thaw cycle, entirely bypassing the freeze-thaw nucleation trap[7].

  • Storage: Purge the headspace of the tubes with Argon gas (if available) and store immediately at -20°C or -80°C in a desiccated container.

G Start Weigh 7-Bromoquinoline- 8-carbonitrile AddDMSO Add Anhydrous DMSO (Argon Purged) Start->AddDMSO Vortex Vortex & Sonicate (37°C if needed) AddDMSO->Vortex QC QC: Nephelometry / LC-MS/MS Vortex->QC Aliquot Aliquot into Single-Use Amber Tubes QC->Aliquot Store Store at -20°C or -80°C (Desiccated) Aliquot->Store

Workflow for preparing, validating, and storing 7-Bromoquinoline-8-carbonitrile DMSO stocks.

Preparation of Aqueous Working Solutions (Assay Day)

The most critical moment of compound loss occurs when the DMSO stock is diluted into the aqueous assay buffer (e.g., PBS or cell culture media). The sudden shift in solvent polarity can cause the compound to "crash out" of solution[4].

Step-by-Step Dilution Protocol:

  • Thawing: Remove a single-use aliquot from the freezer and allow it to equilibrate to room temperature naturally. Do not heat-shock the tube.

  • Pre-Warming: Warm the target aqueous buffer (e.g., cell culture media) to 37°C.

  • Stepwise Dilution: Do not add the buffer directly to the DMSO stock. Instead, pipette the required volume of the DMSO stock directly into the vortexing vortex of the pre-warmed aqueous buffer. This ensures rapid dispersion and prevents localized micro-environments of high compound/low DMSO concentrations.

  • Final Concentration Limits: Ensure the final concentration of DMSO in the working assay does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cellular toxicity or biochemical interference[7].

  • Immediate Use: Aqueous working solutions of lipophilic compounds are highly prone to precipitation over time. Prepare these solutions immediately prior to the assay and discard any unused portions within 24 hours[4].

References

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO". ziath.com.[Link]

  • Di, Li, and Kerns, Edward H. "Biological assay challenges from compound solubility: strategies for bioassay optimization". ResearchGate.[Link]

  • BioDuro-Sundia. "ADME Solubility Assay". bioduro-sundia.com.[Link]

  • AxisPharm. "Kinetic Solubility Assays Protocol". axispharm.com.[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic C-C Bond Formation via Suzuki-Miyaura Cross-Coupling of 7-Bromoquinoline-8-carbonitrile

Introduction: The Strategic Value of the Quinoline Scaffold The quinoline ring system is a "privileged structure" in medicinal chemistry and materials science, forming the core of numerous approved therapeutic agents and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a "privileged structure" in medicinal chemistry and materials science, forming the core of numerous approved therapeutic agents and functional materials.[1] Its rigid, planar structure and nitrogen atom's hydrogen-bonding capability make it an ideal scaffold for interacting with biological targets. The strategic introduction of substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 7-Bromoquinoline-8-carbonitrile, in particular, serves as a highly versatile and valuable building block. The bromine atom at the C7 position acts as a robust handle for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitrile group at C8 significantly modulates the electronic properties of the quinoline core, influencing both reactivity and potential biological activity.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of organoboron reagents.[2] Applying this reaction to 7-Bromoquinoline-8-carbonitrile opens a direct and efficient pathway to a diverse library of 7-aryl or 7-heteroaryl-8-cyanoquinoline derivatives, which are promising candidates for drug discovery programs and advanced materials research.[3] This guide provides an in-depth exploration of the mechanistic principles, detailed experimental protocols, and practical considerations for successfully employing 7-Bromoquinoline-8-carbonitrile in Suzuki-Miyaura cross-coupling.

Mechanistic Rationale: The "Why" Behind Experimental Choices

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5] For a substrate like 7-Bromoquinoline-8-carbonitrile, specific electronic factors must be considered.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The cycle begins with the oxidative addition of the 7-Bromoquinoline-8-carbonitrile to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step.[6][7] The C-Br bond is cleaved, and the palladium inserts itself, forming a square planar Pd(II) complex. The electron-withdrawing nature of the nitrile group and the quinoline ring itself generally accelerates this step by making the C7 carbon more electrophilic.[7]

  • Transmetalation: This step involves the transfer of the organic group (R') from the organoboron reagent to the palladium center.[5] A base is crucial here; it reacts with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R'-B(OH)₃]⁻), which then readily transfers its organic moiety to the Pd(II) complex, displacing the halide.[5][8] The choice of base and solvent is critical to facilitate the formation and transfer of this boronate.

  • Reductive Elimination: In the final step, the two organic groups (the quinoline and the newly transferred R' group) on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired C-C bond.[8] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Causality of Reagent Selection:
  • Palladium Catalyst & Ligand: The choice of catalyst and ligand is critical. While Pd(PPh₃)₄ can be used directly as the active Pd(0) source, combinations of a Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands are more common.[9][10] Bulky, electron-rich phosphine ligands (e.g., DavePhos, SPhos) stabilize the Pd(0) species and accelerate the oxidative addition and reductive elimination steps, which is particularly useful for challenging couplings.[10][11]

  • Base: The base's primary role is to activate the boronic acid.[6] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.[12][13] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents, which enhances the rate of transmetalation. The choice depends on the substrate's sensitivity and the desired reaction kinetics.

  • Solvent System: The reaction is often performed in a mixture of an organic solvent and water (e.g., Toluene/Water, 1,4-Dioxane/Water, or DMF/Water).[2][12] This biphasic system helps to dissolve both the organic-soluble aryl halide and catalyst and the water-soluble inorganic base and boronate species, bringing them together at the interface for reaction. Degassing the solvents to remove oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[2]

Visualization of the Catalytic Pathway

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling of 7-Bromoquinoline-8-carbonitrile.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex [Quinoline-CN]-Pd(II)L₂(Br) pd0->pd_complex oxidative_addition Oxidative Addition pd_r_complex [Quinoline-CN]-Pd(II)L₂(R) pd_complex->pd_r_complex transmetalation Transmetalation pd_r_complex->pd0 reductive_elimination Reductive Elimination product 7-Aryl-quinoline-8-carbonitrile product->pd0 aryl_halide 7-Bromoquinoline-8-carbonitrile aryl_halide->pd_complex boronic_acid R-B(OH)₂ + Base boronic_acid->pd_r_complex Experimental_Workflow start Start setup 1. Reaction Setup (Reagents + Flask) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill 3x) setup->inert addition 3. Add Catalyst & Solvents inert->addition reaction 4. Heat & Stir (Conventional or MW) addition->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Work-up (Quench, Extract, Dry) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Sources

Method

Application Note: Fragment-Based in vitro Screening Protocols Using 7-Bromoquinoline-8-carbonitrile

Rationale and Chemical Context in Drug Discovery In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of a highly versatile, "privileged" scaffold is the most critical determinant of a campaign's succe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Chemical Context in Drug Discovery

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of a highly versatile, "privileged" scaffold is the most critical determinant of a campaign's success. 7-Bromoquinoline-8-carbonitrile (CAS 1823367-68-5) represents a highly strategic starting point for the development of novel kinase and epigenetic inhibitors[1].

As a Senior Application Scientist, I select this specific fragment for screening libraries based on three mechanistic causalities:

  • Hinge-Binding Competence: The quinoline nitrogen and the C8-carbonitrile group act as a bidentate hydrogen-bond acceptor network. This motif is highly effective at anchoring into the ATP-binding hinge region of critical oncology and neurodegeneration targets, such as Phosphoinositide 3-kinase delta (PI3Kδ)[2] and Leucine-Rich Repeat Kinase 2 (LRRK2)[3].

  • Synthetic Vectorization: The bromine atom at the C7 position is chemically inert during primary biological screening but serves as an ideal synthetic handle. Once target engagement is confirmed, the C7-bromo group allows for rapid fragment growing into adjacent hydrophobic specificity pockets via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[1].

  • Crystallographic Phasing: The heavy bromine atom provides anomalous dispersion, which significantly accelerates the resolution of X-ray co-crystal structures during structure-based drug design (SBDD).

To effectively screen this fragment, we must deploy a cascading workflow that mitigates the inherent risks of FBDD—namely, the high false-positive rates associated with low-affinity (high micromolar) fragment binding and the optical interference caused by the aromatic quinoline core.

Fragment Screening Workflow

The following logic model illustrates the orthogonal screening cascade designed to validate 7-Bromoquinoline-8-carbonitrile and its immediate derivatives.

FBDD_Workflow A 7-Bromoquinoline-8-carbonitrile Fragment Library B Primary Screen: SPR (Label-free KD determination) A->B Hits (KD < 500 µM) C Orthogonal Screen: DSF (Thermal stabilization ΔTm) B->C Validation D Functional Assay: HTRF (Kinase inhibition IC50) C->D Active Fragments E Hit Expansion (C7-Bromo Cross-Coupling) D->E Structural Vector F Lead Optimization (SAR & in vivo profiling) E->F Optimized Leads

Fig 1: Orthogonal FBDD screening cascade for 7-Bromoquinoline-8-carbonitrile derivatives.

Detailed in vitro Screening Protocols

The following protocols are engineered as self-validating systems . Because fragments bind weakly ( KD​ often >100 µM), experimental artifacts are common. Each step below includes built-in causality and validation mechanisms to ensure data integrity.

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

Causality for Selection: Quinolines possess conjugated π -systems that frequently auto-fluoresce, confounding traditional optical assays. SPR is a label-free, mass-sensitive technique that directly measures the kinetics (on/off rates) and thermodynamics ( KD​ ) of the fragment binding to the target without optical interference[1].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., LRRK2 kinase domain) onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Target an immobilization level of 3000–4000 Response Units (RU) to account for the low molecular weight of 7-Bromoquinoline-8-carbonitrile (MW: 233.06 g/mol ).

  • Self-Validating Control (Reference Channel): Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine. All binding data from the protein-coated Flow Cell 2 (FC2) must be double-referenced (FC2 - FC1) to subtract bulk refractive index changes caused by the solvent.

  • DMSO Calibration (Critical Step): Because fragments require high concentrations, prepare a DMSO calibration curve (4.5% to 5.5% DMSO in running buffer). This corrects for the massive bulk shift caused by minor pipetting variations in DMSO concentration.

  • Analyte Injection: Prepare a concentration series of 7-Bromoquinoline-8-carbonitrile (10 µM, 50 µM, 100 µM, 250 µM, 500 µM) in running buffer (e.g., HEPES pH 7.4, 150 mM NaCl, 5% DMSO). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 steady-state affinity model to derive the KD​ .

Protocol B: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Causality for Selection: SPR confirms binding, but it does not confirm that the binding stabilizes the functional fold of the protein. DSF (Thermal Shift Assay) measures the shift in the protein's melting temperature ( ΔTm​ ), proving that the fragment engages the folded state and contributes favorable binding free energy.

Step-by-Step Methodology:

  • Assay Mix Preparation: In a 384-well PCR plate, combine 2 µM target protein, 5X SYPRO Orange dye, and 500 µM of the 7-Bromoquinoline-8-carbonitrile fragment in assay buffer (total volume 20 µL).

  • Self-Validating Control (Autofluorescence Check): Prepare a "No-Dye Control" well containing the protein and the fragment, but without SYPRO Orange. Because quinolines can emit fluorescence upon UV excitation, this control ensures that any observed melt curve is driven by the dye interacting with exposed hydrophobic residues, not the fragment itself.

  • Thermal Ramping: Seal the plate with an optical film. Centrifuge at 1000 x g for 1 minute to remove bubbles. Run the plate in a real-time PCR machine, ramping the temperature from 25°C to 95°C at a rate of 0.05°C/second.

  • Data Extraction: Monitor fluorescence (Excitation: 490 nm, Emission: 575 nm). Calculate the Tm​ from the inflection point of the first derivative of the melt curve. A ΔTm​>1.0°C is considered a validated hit for a fragment.

Protocol C: Functional Validation via HTRF Kinase Assay

Causality for Selection: Once binding and stabilization are confirmed, we must assess if the fragment inhibits the enzyme's catalytic function. Homogeneous Time-Resolved Fluorescence (HTRF) is chosen because its time-delayed readout completely eliminates the short-lived auto-fluorescence of the bromoquinoline core, yielding a pristine signal-to-noise ratio.

Step-by-Step Methodology:

  • Enzyme Reaction: Incubate the target kinase (e.g., PI3Kδ) with its specific lipid/peptide substrate, ATP (at its apparent Km​ ), and a titration of the fragment (1 µM to 1 mM) for 60 minutes at Room Temperature.

  • Detection Phase: Add the HTRF detection reagents: a Europium cryptate-labeled anti-phospho antibody (Donor) and an XL665-labeled tracer (Acceptor).

  • Self-Validating Control (Ratiometric Readout): Measure emission at both 620 nm (Donor) and 665 nm (Acceptor) after a 50 µs delay. The assay output must be calculated as a ratio (665nm/620nm)×104 . This ratiometric calculation internally corrects for inner-filter effects, volume variations, and any residual compound quenching.

  • IC50 Determination: Plot the HTRF ratio against the log of the fragment concentration to determine the IC50​ .

Quantitative Data Presentation

The table below summarizes the expected multi-parameter screening metrics for the bare 7-Bromoquinoline-8-carbonitrile fragment compared to a theoretical optimized lead (where the C7-bromo vector has been expanded via cross-coupling).

CompoundSPR KD​ (µM)DSF ΔTm​ (°C)HTRF IC50​ (µM)Ligand Efficiency (LE)*
7-Bromoquinoline-8-carbonitrile 185.0+1.4> 5000.38
C7-Aryl Substituted Lead 0.045+7.80.0600.42
Positive Control (Staurosporine) 0.002+12.50.0050.29

*Ligand Efficiency (LE) = (ΔG)/Nheavy​ . An LE > 0.30 indicates a highly efficient fragment suitable for further optimization.

References

  • Discovery and in Vivo Evaluation of (S)-N-(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and Related PI3Kδ Inhibitors for Inflammation and Autoimmune Disease Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Novel imidazo[4,5-c]quinoline derivatives as lrrk2 inhibitors Source: WO2018163066A1 - Google Patents URL
  • Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 7-Bromoquinoline-8-carbonitrile synthesis

Welcome to the Technical Support Center for the synthesis of 7-Bromoquinoline-8-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-Bromoquinoline-8-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yields and overcome common synthetic challenges.

Introduction: The Synthetic Pathway

The synthesis of 7-Bromoquinoline-8-carbonitrile is most effectively accomplished via a two-step sequence starting from 7-bromo-8-nitroquinoline. The initial step is the reduction of the nitro group to form the key intermediate, 7-bromoquinolin-8-amine. This is followed by a Sandmeyer reaction, a classic and powerful method for the conversion of an aryl amine to a nitrile.[1][2][3] This two-step approach allows for high-yielding and relatively clean conversion to the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high yield of 7-Bromoquinoline-8-carbonitrile?

A1: The most critical step is the Sandmeyer reaction.[1] Success in this stage is highly dependent on precise temperature control during the diazotization of 7-bromoquinolin-8-amine and the subsequent carefully controlled addition of the diazonium salt to the cyanide solution.[1][4] Failure to maintain optimal conditions can lead to decomposition of the diazonium salt and the formation of significant side products.[4][5]

Q2: Are there alternative methods for the reduction of 7-bromo-8-nitroquinoline?

A2: While iron powder in the presence of an acid like acetic acid is a common, cost-effective, and high-yielding method for this reduction, other reagents can be employed.[1] Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a viable alternative. However, the iron-based system is often preferred due to its milder conditions and easier work-up.

Q3: What are the most common byproducts in the Sandmeyer cyanation of 7-bromoquinolin-8-amine?

A3: Common byproducts include the formation of 7-bromoquinolin-8-ol, which arises from the reaction of the diazonium salt with water.[1] Other potential side products are biaryl compounds and unreacted 7-bromoquinolin-8-amine.[1] Strict temperature control and minimizing the diazonium salt's exposure to water before the addition of the cyanide source are key to mitigating these side reactions.[1]

Q4: Is it necessary to isolate and purify the 7-bromoquinolin-8-amine intermediate?

A4: Yes, it is highly recommended.[1] Isolating and purifying the 7-bromoquinolin-8-amine intermediate before the Sandmeyer reaction is crucial for obtaining a high yield and purity of the final product. Impurities from the reduction step can interfere with the diazotization process, leading to a more complex reaction mixture and a challenging purification of the 7-Bromoquinoline-8-carbonitrile.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: Low yield of 7-bromoquinolin-8-amine (Step 1: Reduction)

Q: My reduction of 7-bromo-8-nitroquinoline is giving a low yield. What are the likely causes and how can I improve it?

A: Low yields in this reduction step often point to incomplete reaction or product loss during workup.

  • Incomplete Reaction:

    • Cause: The iron powder may be of low purity or have a large particle size, reducing its reactivity. The reaction time may also be insufficient.

    • Solution:

      • Use high-purity, finely divided iron powder to maximize the surface area for the reaction.

      • Extend the reflux time and monitor the reaction's progress by Thin Layer Chromatography (TLC).[1]

      • Ensure the reaction mixture is adequately stirred to maintain a homogenous suspension of the iron powder.

  • Product Loss During Workup:

    • Cause: The 7-bromoquinolin-8-amine is basic and can be lost in the aqueous layer if the pH is not carefully controlled during neutralization.

    • Solution:

      • During the workup, carefully adjust the pH of the solution to be slightly basic to ensure the amine is in its free base form and is readily extracted into the organic layer.

      • Perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product.[1]

Problem 2: Low yield or failed Sandmeyer reaction (Step 2: Cyanation)

Q: I'm getting a low yield, or the Sandmeyer reaction is failing completely. What should I investigate?

A: Low yields in the Sandmeyer reaction can often be traced back to issues with the diazotization step or the copper-catalyzed cyanation itself.

  • Incomplete Diazotization:

    • Cause: The formation of the diazonium salt is highly temperature-sensitive. If the temperature rises above 5 °C, the diazonium salt can decompose.[4][5] An insufficient amount of acid or sodium nitrite can also lead to incomplete reaction.

    • Solution:

      • Strictly maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite.[1][4] An ice-salt bath is recommended for effective cooling.[1]

      • Add the sodium nitrite solution slowly and dropwise to the stirred solution of the amine in acid.[4]

      • Use starch-iodide paper to test for the presence of excess nitrous acid after the addition of sodium nitrite. A blue-black color indicates that sufficient nitrous acid is present for complete diazotization.[4][5]

  • Decomposition of the Diazonium Salt:

    • Cause: Aryl diazonium salts are thermally unstable and should be used immediately after preparation.[5]

    • Solution: Prepare the diazonium salt solution and use it directly in the next step without any delay or storage.

  • Inefficient Cyanation:

    • Cause: The copper(I) cyanide catalyst may be of poor quality or oxidized to copper(II), which is less effective.

    • Solution:

      • Use freshly prepared or high-quality commercial copper(I) cyanide.

      • Ensure the reaction is carried out under an inert atmosphere if possible to prevent oxidation of the catalyst.

Problem 3: Formation of significant side products in the Sandmeyer reaction

Q: I am observing a significant amount of 7-bromoquinolin-8-ol as a byproduct. How can I minimize its formation?

A: The formation of the corresponding phenol is a classic side reaction in the Sandmeyer reaction, caused by the reaction of the diazonium salt with water.

  • Cause: The diazonium salt is susceptible to nucleophilic attack by water, especially at elevated temperatures.

  • Solution:

    • Maintain a low temperature (0-5 °C) throughout the diazotization and before the addition to the copper(I) cyanide solution.[1][4]

    • Add the diazonium salt solution to the copper(I) cyanide solution, rather than the other way around. This ensures that the diazonium salt is immediately in the presence of the cyanide nucleophile, minimizing its contact time with water.

    • Use a slight excess of the cyanide reagent to outcompete water as the nucleophile.

Experimental Protocols

Step 1: Synthesis of 7-bromoquinolin-8-amine

Materials:

  • 7-bromo-8-nitroquinoline

  • Iron powder (fine)

  • Glacial acetic acid

  • Ethanol

  • Water

  • 2.5 N Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In a round-bottom flask, prepare a mixture of ethanol, water, and glacial acetic acid.

  • Add 7-bromo-8-nitroquinoline to the solvent mixture.

  • To this solution, add finely divided iron powder (typically 3-5 equivalents).

  • Heat the reaction mixture to reflux and maintain for approximately 2-4 hours. Monitor the reaction progress by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a 2.5 N sodium hydroxide solution.

  • Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethyl acetate.[1]

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 7-bromoquinolin-8-amine.

Step 2: Synthesis of 7-Bromoquinoline-8-carbonitrile (Sandmeyer Reaction)

Materials:

  • 7-bromoquinolin-8-amine

  • Concentrated sulfuric acid

  • Sodium nitrite

  • Copper(I) cyanide

  • Potassium cyanide (use with extreme caution in a well-ventilated fume hood)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

Part A: Diazotization

  • In a beaker, dissolve 7-bromoquinolin-8-amine in a mixture of concentrated sulfuric acid and water, cooled in an ice-salt bath to maintain a temperature of 0-5 °C.[1]

  • In a separate flask, prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.[1]

  • After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

Part B: Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution. A reaction (effervescence of nitrogen gas) should be observed. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about 30-60 minutes to ensure the reaction goes to completion.[1]

  • Cool the reaction mixture and extract the product with an organic solvent like dichloromethane.

  • Wash the combined organic extracts with water and then with a sodium carbonate solution to remove any residual acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 7-Bromoquinoline-8-carbonitrile.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in Sandmeyer Reaction

Potential Cause Key Indicator Recommended Solution
Incomplete DiazotizationNegative or fleeting starch-iodide testMaintain temperature at 0-5°C; slow, dropwise addition of NaNO₂; ensure sufficient acid and NaNO₂.
Decomposition of Diazonium SaltBrownish fumes, low yieldUse diazonium salt immediately after preparation; maintain low temperature.
Inactive CatalystReaction stalls or is very slowUse fresh, high-quality CuCN; consider preparing it fresh if necessary.
Formation of Phenolic ByproductPresence of a more polar spot on TLCMaintain low temperature; add diazonium salt to the CuCN solution.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Sandmeyer Reaction Start 7-bromo-8-nitroquinoline Reduction Reduction with Fe/AcOH Start->Reduction Ethanol/Water Workup1 Neutralization & Extraction Reduction->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate 7-bromoquinolin-8-amine Purification1->Intermediate Diazotization Diazotization with NaNO2/H2SO4 (0-5°C) Intermediate->Diazotization Cyanation Cyanation with CuCN/KCN Diazotization->Cyanation Immediate use Workup2 Extraction & Washing Cyanation->Workup2 Purification2 Column Chromatography/Recrystallization Workup2->Purification2 Product 7-Bromoquinoline-8-carbonitrile Purification2->Product

Caption: Workflow for the synthesis of 7-Bromoquinoline-8-carbonitrile.

Troubleshooting Logic

G cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues LowYield Low Yield of Final Product CheckStep1 Analyze 7-bromoquinolin-8-amine yield and purity LowYield->CheckStep1 Start CheckStep2 Troubleshoot Sandmeyer Reaction CheckStep1->CheckStep2 Intermediate OK IncompleteReduction Incomplete Reduction? CheckStep1->IncompleteReduction Low Yield WorkupLoss Loss during Workup? CheckStep1->WorkupLoss Low Yield DiazotizationIssue Diazotization Problem? (Temp, Reagents) CheckStep2->DiazotizationIssue Decomposition Diazonium Salt Decomposed? CheckStep2->Decomposition CyanationIssue Inefficient Cyanation? (Catalyst) CheckStep2->CyanationIssue SideProducts Major Side Products? (e.g., Phenol) CheckStep2->SideProducts

Caption: Troubleshooting flowchart for low yield.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile. BenchChem.
  • Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007). An efficient version of the Sandmeyer bromination using catalytic amounts of Cu(I)/Cu(II)/phen. Synthesis, 2007(16), 2534-2538.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Krishna, P., et al. (2018). Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing the Sandmeyer Reaction for 3'-Bromoacetophenone Synthesis. BenchChem.
  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Mondal, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2869-2895.
  • BenchChem. (2025). Technical Support Center: Optimizing the Sandmeyer Reaction of 3-Acetylaniline. BenchChem.

Sources

Optimization

Technical Support Center: Troubleshooting 7-Bromoquinoline-8-carbonitrile Solubility

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and formulation scientists struggling with the aqueous solubility of 7-Bromoquinoline-8-carbonitrile (CAS: 182336...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and formulation scientists struggling with the aqueous solubility of 7-Bromoquinoline-8-carbonitrile (CAS: 1823367-68-5)[1].

As a highly lipophilic heterocyclic building block, this compound frequently causes assay failure due to precipitation, erratic dosing in vivo, and false negatives in cell-based screening. This document provides a mechanistic understanding of these failures and field-proven, self-validating protocols to overcome them.

Part 1: The Chemical Causality of Poor Solubility

To troubleshoot solubility, we must first analyze the molecular architecture of 7-Bromoquinoline-8-carbonitrile. Its poor performance in aqueous media is driven by three compounding factors:

  • High Intrinsic Lipophilicity: The planar quinoline core is inherently hydrophobic[2]. The addition of a bulky bromine atom at the C7 position significantly increases the molecule's LogP, driving it out of the aqueous phase.

  • Severe pKa Depression: Typically, quinoline derivatives can be solubilized in acidic media by protonating the quinoline nitrogen (native pKa ~4.9). However, the bromine atom and the carbonitrile (-C≡N) group at the C8 position are powerful electron-withdrawing groups (EWGs). Through strong inductive (-I) and mesomeric (-M) effects, they pull electron density away from the nitrogen, drastically lowering its pKa. Consequently, the molecule remains entirely un-ionized even at highly acidic pH levels[3].

  • High Crystal Lattice Energy: The planar nature of the substituted quinoline allows for tight pi-pi stacking in its solid state, requiring significant thermodynamic energy to break the crystal lattice during dissolution[4].

Part 2: Troubleshooting FAQs

Q1: I dissolved the compound in 100% DMSO at 10 mM, but it immediately forms a cloudy precipitate when I dilute it into my physiological assay buffer. Why is this happening? A1: You are experiencing a phenomenon known as "cosolvent crash." DMSO solubilizes the compound by lowering the dielectric constant of the environment[5]. When you rapidly dilute this stock into an aqueous buffer, the solvent polarity spikes instantly. Because the compound is highly crystalline and nonpolar, the thermodynamic penalty of remaining in the water forces it to nucleate and precipitate out of solution[4]. Solution: You must lower the final DMSO concentration requirement, utilize a slow-drip addition method under vortexing, or pre-mix the DMSO stock with a surfactant (like Tween-80) before introducing it to the aqueous phase[6].

Q2: Can I just lower the pH of my buffer to 3.0 to form a hydrochloride salt and increase solubility? A2: No. As established in the chemical causality section, the electron-withdrawing -Br and -CN groups render the quinoline nitrogen non-basic. The compound will not protonate to form a soluble salt at pH 3.0, and attempting to do so will only risk degrading other components in your assay.

Q3: I need to dose this compound in an in vivo murine model, but DMSO is too toxic. What is the most effective vehicle? A3: For in vivo applications, the gold standard for lipophilic quinolines is complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) [2]. The β-cyclodextrin cavity (~6.0-6.5 Å) is perfectly sized to encapsulate the bicyclic quinoline ring. The hydrophobic interior shields the lipophilic API, while the hydroxylated exterior maintains excellent aqueous solubility[7].

Q4: I added my powder to a 20% HP-β-CD solution and stirred it for an hour, but it's still floating on top. Is the complexation failing? A4: You are facing a kinetic barrier, not a thermodynamic one. Inclusion complexation requires energy to displace water molecules from the cyclodextrin cavity and insert the rigid drug molecule[7]. Simple magnetic stirring is insufficient. You must use high-energy methods such as sonication, the kneading method, or lyophilization to force the inclusion[8].

Part 3: Quantitative Data & Formulation Comparison

Select your solubilization strategy based on the maximum tolerated limits of your specific assay.

Solubilization StrategyPrimary AgentsEst. Max SolubilityBiocompatibility / ToxicityBest Application
Co-solvency DMSO, DMA, Ethanol50 - 100 mM (Stock)High toxicity (>1% v/v causes cell death)In vitro biochemical assays, stock storage[5].
Micellar Dispersion Tween-80, Pluronic F-681 - 5 mMModerate (Surfactants can lyse cell membranes)Robust enzymatic assays, topical formulations[6].
Inclusion Complex HP-β-CD (10-20% w/v)5 - 15 mMExcellent (FDA approved for IV/PO)Cell-based screening, In vivo IV/IP dosing[7].
Lipid Nanosuspension Corn oil, Cremophor EL> 20 mMGood (May cause GI upset if dosed high)In vivo oral (PO) gavage[9].

Part 4: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to your biological assay without passing the validation checkpoint.

Protocol A: DMSO/Surfactant Micellar Dispersion (For In Vitro Assays)

Causality: Pre-coating the hydrophobic API with a surfactant prevents nucleation when the dielectric constant changes during aqueous dilution.

  • Stock Preparation: Weigh 2.33 mg of 7-Bromoquinoline-8-carbonitrile and dissolve in 100 µL of 100% anhydrous DMSO to create a 100 mM stock. Vortex until optically clear.

  • Surfactant Priming: In a separate tube, mix 10 µL of the 100 mM DMSO stock with 10 µL of 100% Tween-80. Pipette vigorously to ensure the API is fully coated by the surfactant micelles.

  • Aqueous Phase Addition: Place 980 µL of your target aqueous buffer (e.g., PBS) on a magnetic stirrer at 500 RPM.

  • Integration: Using a micropipette, add the DMSO/Tween-80 mixture dropwise (1 µL per second) directly into the vortex of the stirring buffer.

  • Validation Checkpoint: Measure the absorbance of the final solution at 600 nm (OD600) against a buffer blank.

    • Pass: OD600 < 0.02 (Solution is a true micellar dispersion).

    • Fail: OD600 > 0.05 (Compound has nucleated; light scattering is occurring. You must increase the Tween-80 ratio).

Protocol B: HP-β-CD Inclusion Complex via Kneading (For In Vivo / Cell Assays)

Causality: Mechanical sheer force (kneading) provides the activation energy required to drive the quinoline molecule into the cyclodextrin cavity[7].

  • Ratio Calculation: Calculate a 1:2 molar ratio of API to HP-β-CD. (e.g., 23.3 mg of API to ~280 mg of HP-β-CD).

  • Dry Mixing: Place both powders into an agate mortar and pestle. Triturate lightly for 2 minutes to ensure homogenous blending.

  • Solvent Activation: Add a highly restricted volume of 50% Ethanol/Water (just enough to form a thick paste—usually 100-200 µL).

  • Kneading: Vigorously knead the paste with the pestle for 30-45 minutes. As the solvent evaporates and the paste stiffens, add dropwise 50% Ethanol to maintain the paste consistency. This mechanical sheer forces the inclusion.

  • Drying & Reconstitution: Dry the paste under a vacuum overnight to remove all ethanol. Reconstitute the resulting powder in your desired volume of sterile saline or water.

  • Validation Checkpoint: Centrifuge the reconstituted solution at 10,000 x g for 15 minutes. Analyze the clear supernatant via UV-Vis spectrophotometry (using the API's specific lambda max) against a standard curve[8].

    • Pass: Calculated concentration matches target input (100% inclusion achieved).

    • Fail: Pellet observed at the bottom of the tube (Incomplete complexation; increase kneading time or switch to lyophilization).

Part 5: Formulation Decision Matrix

FormulationDecisionTree Start 7-Bromoquinoline-8-carbonitrile (Highly Lipophilic API) InVitro In Vitro / Biochemical Assay Start->InVitro CellBased Cell Culture / In Vitro Start->CellBased InVivo In Vivo / Animal Dosing Start->InVivo DMSO DMSO Co-solvency (Max 1-5% final vol) InVitro->DMSO Tolerates organic solvents CellBased->DMSO < 0.1% DMSO limit Cyclo HP-β-CD Complexation (10-20% w/v) CellBased->Cyclo Low toxicity required InVivo->Cyclo IV / IP Administration Lipid Lipid Microemulsion / Nanosuspension InVivo->Lipid PO (Oral) Administration

Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Part 6: References

  • [1] 1823367-68-5 | 7-Bromoquinoline-8-carbonitrile | BLD Pharm. BLD Pharm. 1

  • [6] A COMPREHENSIVE REVIEW ON SOLUBILITY ENHANCEMENT STRATEGIES FOR POORLY WATER-SOLUBLE DRUGS. Jetir.Org. 6

  • [3] A Review of Solubility Enhancement Techniques. International Journal of Pharmaceutical Research and Applications. 3

  • [8] Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. Benchchem. 8

  • [4] Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 4

  • [7] A single-step multicomponent synthesis of a quinoline derivative and the characterization of its cyclodextrin inclusion complex. ResearchGate. 7

  • [5] Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. 5

  • [9] Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.9

  • [2] The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Semantic Scholar.2

Sources

Troubleshooting

Reducing byproducts during 7-Bromoquinoline-8-carbonitrile crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of 7-Bromoquinoline-8-carbonitril...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of 7-Bromoquinoline-8-carbonitrile.

Because quinoline-carbonitrile derivatives possess both a basic nitrogen center and an electrophilic nitrile group, their crystallization is rarely a simple solubility exercise. Impurity entrapment, phase separation ("oiling out"), and thermal degradation are common pitfalls. This guide bypasses generic advice to focus on the causality behind these issues, providing self-validating protocols to ensure high-purity yields [1].

Mechanistic Troubleshooting (FAQs)

Q1: Why is my crystallized product contaminated with a highly polar impurity, despite starting with pure 7-Bromoquinoline-8-carbonitrile? The Causality: The impurity is almost certainly 7-bromoquinoline-8-carboxylic acid (or its carboxamide intermediate). Nitrile groups are highly susceptible to acid- or base-catalyzed hydrolysis [2]. If your upstream synthesis (e.g., a Sandmeyer reaction) left trace amounts of mineral acids or transition metal salts, heating the crude mixture in an aqueous or protic crystallization solvent will trigger hydration of the nitrile group. The Solution: Avoid protic solvents (like alcohols) if trace acids are present. Prior to crystallization, implement an aqueous bicarbonate wash to neutralize the crude mixture.

Pathway Nitrile 7-Bromoquinoline- 8-carbonitrile Amide 7-Bromoquinoline- 8-carboxamide Nitrile->Amide H2O, H+ or OH- (Residual) Acid 7-Bromoquinoline- 8-carboxylic acid Amide->Acid H2O, Heat (Crystallization)

Acid/base-catalyzed hydrolysis pathway of the nitrile group during thermal processing.

Q2: During cooling, my solution forms a dense, oily layer at the bottom of the flask instead of crystals. How do I fix this "oiling out"? The Causality: Oiling out (liquid-liquid phase separation) occurs when the target compound reaches supersaturation at a temperature above its melting point in that specific solvent mixture, or when a high concentration of structurally similar impurities depresses the melting point. The Solution: You must alter the thermodynamics of the system. Switch to a solvent system with a steeper solubility curve (e.g., Ethyl Acetate/Hexane) [3]. Lower the temperature of the solution before adding your anti-solvent, and introduce seed crystals to bypass the energy barrier for nucleation.

Q3: HPLC analysis shows my crystals are contaminated with the starting material, 7-bromoquinolin-8-amine. Recrystallization isn't removing it. Why? The Causality: The amine starting material and the nitrile product share an identical planar bromoquinoline core. This allows the amine to seamlessly integrate into the crystal lattice via face-to-face π–π stacking interactions, making standard recrystallization ineffective [3]. The Solution: Exploit their distinct pKa values before crystallization. The primary amine is significantly more basic than the nitrile-substituted quinoline. Perform an acid-base extraction using dilute HCl (1M) to selectively protonate and partition the amine into the aqueous phase[1].

Quantitative Data: Solvent System Optimization

To minimize byproducts, selecting the correct solvent system is paramount. The table below summarizes validated parameters for quinoline-carbonitrile derivatives [4].

Solvent SystemRatio (v/v)Cooling RateYield (%)Purity (HPLC)Primary Issue Mitigated
EtOAc / Hexane 1:30.5 °C/min82%>99.0%Co-crystallization of amine
DMF / Water 1:5Dropwise88%96.5%Oiling out (Phase separation)
Ethanol / Water 1:21.0 °C/min75%98.2%Nitrile hydrolysis

Validated Experimental Protocol: Anti-Solvent Crystallization

This protocol utilizes an Ethyl Acetate (EtOAc) / Hexane system, which prevents nitrile hydrolysis (as it is entirely aprotic) and provides excellent rejection of polar impurities [1][3].

System Validation Check (Pre-requisite): Before beginning, analyze a 10 µL aliquot of your crude mixture via TLC (Hexane:EtOAc 3:1). If a baseline spot is visible (indicating carboxylic acid degradation), perform a basic aqueous wash before proceeding.

Step 1: Dissolution Suspend the crude 7-Bromoquinoline-8-carbonitrile in a minimal volume of anhydrous Ethyl Acetate. Heat the mixture gently to 60°C under continuous stirring until complete dissolution is achieved. Causality: EtOAc is a polar aprotic solvent that disrupts intermolecular π-stacking without risking solvolysis of the nitrile.

Step 2: Hot Filtration Rapidly filter the hot solution through a pre-warmed Büchner funnel (equipped with a Celite pad if heavy metal catalysts were used previously) to remove insoluble particulate matter.

Step 3: Anti-Solvent Titration Return the filtrate to a controlled heat source at 50°C. Begin adding Hexane (the anti-solvent) dropwise. Causality: Hexane sharply reduces the dielectric constant of the medium, forcing the hydrophobic bromoquinoline core toward supersaturation.

Step 4: Nucleation and Controlled Cooling Cease Hexane addition the exact moment the solution becomes faintly turbid (the cloud point). Add 1-2 mg of pure 7-Bromoquinoline-8-carbonitrile seed crystals. Remove from heat and allow the flask to cool to room temperature at a strictly controlled rate of ~0.5°C/min. Causality: Slow cooling promotes the growth of a highly ordered thermodynamic crystal lattice, actively excluding structurally dissimilar byproducts.

Step 5: Isolation and Validation Once at room temperature, chill the flask in an ice bath for 30 minutes to maximize yield. Isolate the crystals via vacuum filtration and wash with 2 volumes of ice-cold Hexane. Self-Validation: Dry the crystals under vacuum and immediately run an HPLC assay. A purity of >99% validates the successful exclusion of the amine and hydrolysis byproducts.

Workflow Start Crude 7-Bromoquinoline- 8-carbonitrile Check Assess Impurity Profile (HPLC/TLC) Start->Check Amine High Amine Contamination? Check->Amine AcidBase Pre-treat: Acid-Base Extraction Amine->AcidBase Yes Cryst Select Solvent System (e.g., EtOAc/Hexane) Amine->Cryst No AcidBase->Cryst Cooling Controlled Cooling & Anti-solvent Addition Cryst->Cooling Oiling Oiling Out Observed? Cooling->Oiling Seed Reheat & Add Seed Crystals Oiling->Seed Yes Isolate Filter, Wash & Dry (Pure Product) Oiling->Isolate No Seed->Cooling

Decision tree for troubleshooting 7-Bromoquinoline-8-carbonitrile crystallization workflows.

References

  • Purification challenges for bromoquinoline compounds Benchchem
  • Stability issues of 6-Bromoquinoline-8-carbonitrile under acidic conditions Benchchem
  • 6-Bromoquinoline-8-carbonitrile Structural Data ResearchG
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Aminations for 7-Bromoquinoline-8-carbonitrile

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the Buchwald-Hartwig amination is a cornerstone reaction for C-N bond formation[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the Buchwald-Hartwig amination is a cornerstone reaction for C-N bond formation[1]. However, coupling highly functionalized heteroaryl halides like 7-bromoquinoline-8-carbonitrile presents a unique set of mechanistic bottlenecks.

This guide is designed to move beyond generic protocols. Here, we dissect the causality behind experimental failures and provide field-proven, self-validating workflows to optimize your catalytic systems.

I. Optimization Logic & Decision Tree

Before troubleshooting, it is critical to understand that ligand selection is strictly dictated by the steric and electronic nature of your amine coupling partner[2].

OptimizationWorkflow Start Substrate: 7-Bromoquinoline-8-carbonitrile Amine Determine Amine Type Start->Amine Primary Primary Amine (Alkyl/Aryl) Amine->Primary Secondary Secondary Amine (Cyclic/Acyclic) Amine->Secondary Ligand1 Ligand: BrettPhos or tBuBrettPhos Primary->Ligand1 Ligand2 Ligand: RuPhos Secondary->Ligand2 Base Base Selection: Avoid strong nucleophiles Use Cs2CO3 or K3PO4 Ligand1->Base Ligand2->Base Solvent Solvent: 1,4-Dioxane or Toluene (80-100°C) Base->Solvent Success High Yield C-N Coupling Solvent->Success

Fig 1. Decision tree for optimizing B-H amination of 7-bromoquinoline-8-carbonitrile.

II. Troubleshooting Guides & FAQs

Q1: My reaction stalls at 20-30% conversion despite full consumption of the Palladium precatalyst. Why is the catalyst dying? A1: This is a classic symptom of off-cycle catalyst trapping. Your substrate has two problematic features: the quinoline nitrogen and the ortho-carbonitrile group[3]. The quinoline nitrogen can coordinate to the Palladium center, forming an inactive resting state. More critically, the ortho-cyano group exerts massive steric hindrance. While its electron-withdrawing nature accelerates the initial oxidative addition of the C-Br bond, it severely impedes the subsequent reductive elimination step[4][5]. Solution: You must use highly sterically demanding dialkylbiarylphosphine ligands (Buchwald ligands) to physically force the reductive elimination. Ensure your Pd:Ligand ratio is strictly 1:1.2 to 1:2 to favor the highly reactive mono-ligated [L1Pd(0)] species and prevent the formation of unreactive bis-ligated complexes[6].

Q2: How do I select the correct ligand for this specific ortho-substituted substrate? A2: Ligand selection must be paired with your specific amine[2][6]:

  • For Secondary Amines: Use RuPhos . Density Functional Theory (DFT) calculations show that the rate-limiting step for Pd-RuPhos systems is reductive elimination[4][5]. The extreme steric bulk of the isopropoxy groups on the RuPhos lower ring provides the necessary steric "push" to overcome the hindrance of the ortho-cyano group.

  • For Primary Amines: Use BrettPhos or tBuBrettPhos . Primary amines are prone to coordinating twice to the Pd(II) center, forming a stable, unreactive bis-amine complex. BrettPhos is structurally designed to block this second coordination event, keeping the catalytic cycle moving[2][6].

Q3: Which base should I use? My cyano group seems to be degrading, and I see multiple spots on TLC. A3: The cyano group is highly sensitive to strong nucleophilic bases (like NaOtBu or LiHMDS) at elevated temperatures, which can lead to unwanted hydration (forming amides) or decyanation[3][7]. Solution: Switch to weaker, non-nucleophilic inorganic bases such as anhydrous Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). Because these bases have poor solubility in organic solvents, you must ensure they are finely milled, or utilize a mixed solvent system (e.g., Toluene/t-BuOH) to facilitate the necessary deprotonation step.

III. Quantitative Data: Condition Matrix

To streamline your optimization, refer to the following synthesized data matrix for coupling 7-bromoquinoline-8-carbonitrile.

Amine TypeRecommended LigandOptimal BasePreferred SolventTemp (°C)Expected OutcomeMechanistic Rationale
Primary (Aniline) BrettPhosCs₂CO₃1,4-Dioxane100>85% YieldBrettPhos prevents bis-amine coordination; weak base protects the cyano group.
Primary (Alkyl) tBuBrettPhosK₃PO₄Toluene80 - 10075-85% YieldIncreased steric bulk of tBu groups forces reductive elimination of alkyl amines.
Secondary (Cyclic) RuPhosCs₂CO₃THF / Dioxane80>90% YieldRuPhos accelerates reductive elimination[4]; cyclic amines are highly nucleophilic.
Secondary (Acyclic) XPhosNaOtBut-AmylOH100<20% YieldFailure state: XPhos lacks the specific geometry to force RE here; strong base degrades the nitrile[3].
IV. Mechanistic Pitfalls & Catalytic Cycle

Understanding where the reaction fails allows you to read your LCMS data accurately. If you observe accumulation of the starting material, your oxidative addition is failing. If you observe des-bromo quinoline (hydrodehalogenation), your catalyst is undergoing β -hydride elimination instead of reductive elimination.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_OA Pd(II) Ar-Br Oxidative Addition Pd0->PdII_OA Ar-Br Trap1 Off-Cycle: Quinoline-N Coordination Pd0->Trap1 Poisoning PdII_Amine Pd(II) Amine Coordination PdII_OA->PdII_Amine Amine PdII_Amido Pd(II) Amido Deprotonation PdII_Amine->PdII_Amido Base PdII_Amido->Pd0 Reductive Elimination Trap2 Off-Cycle: Steric Clash (Ortho-CN) PdII_Amido->Trap2 Stalled RE

Fig 2. Catalytic cycle highlighting off-cycle resting states for ortho-cyano quinolines.

V. Self-Validating Experimental Protocol

This protocol utilizes a pre-activation strategy to ensure the active L-Pd(0) species is generated before it can be poisoned by the quinoline substrate.

Reagents:

  • 7-Bromoquinoline-8-carbonitrile (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd) or Pd(OAc)₂ (5 mol%)

  • Ligand: RuPhos or BrettPhos (6.0 mol%)

  • Base: Anhydrous Cs₂CO₃ (2.0 equiv, finely milled)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • System Purging (Crucial): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Pd source and the Ligand. Evacuate and backfill the tube with Argon three times. Causality: Pd(0) is highly susceptible to oxidation; any ambient oxygen will irreversibly form inactive Pd(II)-peroxo species.

  • Catalyst Pre-activation: Add 20% of the total required anhydrous 1,4-Dioxane to the tube. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution should transition from a dark purple/brown (if using Pd₂(dba)₃) or yellow (if using Pd(OAc)₂) to a deep, homogeneous red/orange. This color change visually confirms the formation of the active mono-ligated[L1Pd(0)] complex[6].

  • Substrate Addition: In a separate vial, dissolve 7-bromoquinoline-8-carbonitrile, the amine, and the milled Cs₂CO₃ in the remaining 1,4-Dioxane. Transfer this slurry to the Schlenk tube under a positive stream of Argon.

  • Reaction Execution: Seal the tube and heat to 80–100 °C in a pre-heated oil bath. Vigorous stirring (800+ RPM) is mandatory. Causality: Because Cs₂CO₃ is insoluble in Dioxane, the deprotonation step occurs at the solid-liquid interface. Poor stirring will artificially stall the reaction at the Pd(II)-amine coordination step.

  • In-Process Monitoring: After 2 hours, sample the reaction for LCMS.

    • Self-Validation Check: If the starting material is consumed but a mass corresponding to [M - Br + H] is observed, your catalyst is dying via β -hydride elimination. You must increase the steric bulk of your ligand (e.g., move from BrettPhos to tBuBrettPhos).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic base and precipitated Palladium black. Concentrate the filtrate for standard silica gel chromatography.

VI. References
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: PMC (nih.gov) URL:[Link][4]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega (acs.org) URL:[Link][5]

  • Buchwald–Hartwig amination Source: Wikipedia (wikipedia.org) URL:[Link][1]

  • New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides Source: Organic Letters (acs.org) URL:[Link][7]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two ligands suffice in most cases Source: MIT Open Access Articles (mit.edu) URL:[Link][2]

  • A Green Solvent for Buchwald-Hartwig Aminations and Lithiation-Trapping Reactions of N- and O-Heterocycles Source: White Rose eTheses Online (whiterose.ac.uk) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 7-Bromoquinoline-8-carbonitrile Reaction Mixtures

Introduction: The synthesis of 7-Bromoquinoline-8-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science, often results in complex reaction mixtures. Achieving high purity is critical for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The synthesis of 7-Bromoquinoline-8-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science, often results in complex reaction mixtures. Achieving high purity is critical for subsequent applications and reliable data generation. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to navigate the common and complex challenges associated with the purification of this specific molecule. Our focus is on explaining the causality behind each methodological choice, ensuring a robust and reproducible purification strategy.

Section 1: Understanding the Impurity Profile

Effective purification begins with a clear understanding of the potential impurities in your crude product. The most common synthetic route to 7-Bromoquinoline-8-carbonitrile proceeds via a Sandmeyer reaction from 7-bromoquinolin-8-amine. This reaction, while effective, is known to generate specific byproducts.

Likely Synthetic Pathway and Key Impurity Sources:

cluster_0 Synthesis cluster_1 Common Impurities A 7-Bromoquinolin-8-amine B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄ 0-5 °C D Unreacted 7-Bromoquinolin-8-amine A->D Incomplete Reaction C 7-Bromoquinoline-8-carbonitrile (Product) B->C CuCN, KCN E 7-Bromoquinolin-8-ol (Hydrolysis Byproduct) B->E Reaction with H₂O F Tarry Polymers

Caption: Synthetic route and common impurity formation.

The primary purification challenge arises from separating the desired nitrile product from unreacted starting amine, the corresponding phenol byproduct from hydrolysis of the diazonium salt, and non-basic polymeric materials[1].

Impurity Class Specific Example Origin Key Physicochemical Property
Unreacted Starting Material 7-Bromoquinolin-8-amineIncomplete diazotization or cyanation reaction[1].Basic (due to amine group); more polar than the product.
Reaction Byproducts 7-Bromoquinolin-8-olReaction of the intermediate diazonium salt with water[1].Acidic (phenolic); highly polar; may chelate metals.
Polymeric Material Tarry ResiduesSide reactions common in quinoline synthesis, especially under strong acid conditions[2].Generally non-basic and complex.
Reagent-Derived Inorganic SaltsFrom workup procedures (e.g., Na₂SO₄, NaCl).Water-soluble.

Section 2: Troubleshooting Guides

This section is formatted as a series of common problems encountered during purification, followed by expert-driven solutions and workflows.

Problem 1: The crude product is a dark, oily, or tarry solid with a low percentage of the desired product.

Primary Cause: This is often the result of polymerization side reactions or incomplete reaction, leaving a complex mixture that is unsuitable for direct chromatographic purification[2].

Solution: Acid-Base Extraction for Bulk Purification

The most effective initial step is to leverage the basicity of the quinoline nitrogen. This allows for the separation of the desired product and other basic components from non-basic tars and acidic byproducts.

Start Crude Tarry Mixture Step1 Dissolve in Dichloromethane (DCM) Start->Step1 Step2 Wash with 1M HCl (aq) Step1->Step2 Step3 Separate Layers Step2->Step3 Organic Organic Layer: Tars, Non-basic Impurities (Discard) Step3->Organic Aqueous Aqueous Layer: Protonated Quinolines (Product, Starting Amine) Step3->Aqueous Step4 Basify Aqueous Layer with NaOH to pH > 10 Aqueous->Step4 Step5 Extract with DCM Step4->Step5 Step6 Dry & Concentrate Step5->Step6 End Partially Purified Solid Step6->End

Caption: Workflow for acid-base extraction cleanup.

Expert Rationale: By washing the organic solution of the crude product with aqueous acid, the basic nitrogen on the quinoline ring is protonated, forming a water-soluble hydrochloride salt[3]. This effectively "pulls" the desired product and any unreacted basic starting material into the aqueous phase, leaving the non-basic tarry impurities behind in the organic layer, which can then be discarded. Subsequent basification of the aqueous layer regenerates the free base, which can be recovered by extraction[2].

(See Section 4 for the detailed protocol.)

Problem 2: The product is contaminated with an impurity of very similar polarity (e.g., unreacted starting material or the 8-hydroxy byproduct).

Primary Cause: The structural similarity between the product, starting material, and certain byproducts leads to close retention factors (Rf) on TLC, making separation challenging.

Solution: High-Resolution Silica Gel Chromatography

This is the most robust method for separating quinoline derivatives with minor differences in polarity[3].

Key Parameters for Success:

  • Solvent System Selection: The choice of eluent is critical. A systematic approach using TLC is necessary to find a solvent system that provides maximum separation (ΔRf).

  • Sample Loading: Proper sample loading is essential to prevent band broadening. For difficult separations, dry loading is highly recommended over wet loading.

  • Column Packing: A well-packed column without cracks or air bubbles is fundamental for achieving good resolution.

Solvent System (v/v) Typical Use Case & Rationale
Ethyl Acetate / Hexane (Gradient) Workhorse System. Start with a low polarity (e.g., 5% EtOAc) and gradually increase the polarity. This system provides good selectivity for many quinoline derivatives[4].
Dichloromethane / Methanol (Gradient) For More Polar Compounds. If the product is not moving sufficiently in EtOAc/Hexane, a DCM/MeOH system can be used. Start with 0.5-1% MeOH in DCM[5].
Toluene / Acetone Alternative Selectivity. Sometimes, changing the fundamental nature of the solvents (e.g., from an ester/alkane to a ketone/aromatic) can alter the interactions with the silica gel and improve separation.
Add 0.5% Triethylamine (Et₃N) To Reduce Tailing. The basic quinoline nitrogen can interact strongly with acidic silanol groups on the silica surface, causing streaking. A small amount of a volatile base like Et₃N in the eluent will neutralize these sites, resulting in sharper peaks and better separation[6].

(See Section 4 for the detailed protocol.)

Problem 3: The product "oils out" during recrystallization instead of forming crystals.

Primary Cause: This occurs when the melting point of the solute (often depressed by impurities) is lower than the boiling point of the chosen solvent. The compound melts in the hot solvent instead of dissolving, forming a second liquid layer[7].

Solutions:

  • Change the Solvent System: Select a solvent or solvent pair with a lower boiling point.

  • Use More Solvent: Re-heat the mixture to dissolve the oil, then add more hot solvent to decrease the saturation point. Allow it to cool very slowly[7].

  • Lower the Cooling Temperature: If an oil forms at room temperature, try cooling the flask in an ice bath or freezer, then scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose between starting with an acid-base extraction versus going directly to column chromatography? A1: The choice depends on the appearance of your crude product. If the material is dark, tarry, or very impure (>50% impurities by crude NMR/TLC), an acid-base extraction is highly recommended as a first step. It removes bulk, non-basic impurities that would otherwise contaminate a chromatography column. If your crude product is a relatively clean solid with a few distinct spots on TLC, you can proceed directly to column chromatography[3].

Q2: My bromoquinoline compound streaks badly on TLC plates. How can I get clean spots? A2: This is a classic issue with basic compounds like quinolines due to their interaction with acidic silanol groups on the silica plate[6]. The solution is to add a small amount of a basic modifier to your eluent. For a 10 mL TLC chamber, adding one or two drops of triethylamine (Et₃N) or ammonium hydroxide to the solvent pool will saturate the vapor and neutralize the plate, leading to sharp, symmetrical spots.

Q3: What is the best way to remove the 7-bromoquinolin-8-ol byproduct? A3: The 7-bromoquinolin-8-ol byproduct has a phenolic -OH group, making it acidic. You can perform a base wash on an organic solution of your crude product. Dissolve the mixture in dichloromethane or ethyl acetate and wash with a dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH). The acidic phenol will be deprotonated to form a water-soluble sodium salt and move into the aqueous layer, while your desired, non-acidic nitrile product remains in the organic phase.

Q4: Can I use reversed-phase chromatography for this compound? A4: Yes, reversed-phase HPLC or flash chromatography can be an excellent option, especially for separating compounds that are difficult to resolve on normal-phase silica[8]. In reversed-phase, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Compounds are separated based on hydrophobicity. This technique is particularly useful for analytical purity assessment and for purifying highly polar quinolines that adhere too strongly to silica gel[9].

Q5: How should I store the purified 7-Bromoquinoline-8-carbonitrile? A5: To ensure long-term stability and purity, the compound should be stored as a solid in a tightly sealed vial, protected from light and moisture. For extended storage, keeping it in a desiccator at low temperatures (e.g., 4 °C) is advisable. Storing under an inert atmosphere (argon or nitrogen) can further prevent potential degradation[7].

Section 4: Detailed Methodologies

Protocol 4.1: Acid-Base Extraction for Bulk Impurity Removal
  • Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (100 mL).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 50 mL). The basic quinoline compounds will move into the aqueous layer.

  • Separation: Combine the aqueous layers. The initial organic layer containing non-basic tars can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 6M aqueous NaOH with stirring until the pH is >10 (verify with pH paper). A precipitate of the free base should form.

  • Re-extraction: Extract the now basic aqueous solution with fresh DCM (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield a partially purified solid[2].

Protocol 4.2: High-Resolution Silica Gel Column Chromatography
  • Solvent Selection: Determine the optimal eluent system by running TLC plates. Aim for an Rf value of ~0.25-0.35 for the desired product and maximal separation from impurities. Remember to add 0.5% Et₃N to the eluent if tailing is observed[6].

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into the column and use gentle pressure to pack a uniform bed. Add a layer of sand to the top.

  • Sample Loading (Dry Loading): Dissolve the crude solid in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel (~2-3 times the mass of the product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent system, collecting fractions. Gradually increase the solvent polarity according to your TLC analysis.

  • Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 7-Bromoquinoline-8-carbonitrile[3].

Protocol 4.3: Recrystallization for High-Purity Material
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your compound in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane)[7]. A good solvent will dissolve the compound when hot but show poor solubility when cold[10]. Solvent pairs (e.g., ethyl acetate/hexane, methanol/acetone) can also be effective[11].

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the compound to achieve complete dissolution.

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation[12].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to obtain the final, high-purity product.

References

  • Quantitative structure-chromatographic retention correlations of quinoline derivatives. (2017). Journal of Pharmaceutical and Biomedical Analysis.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
  • Technical Support Center: Purification of Chlorin
  • Identification of common byproducts in quinoline synthesis. BenchChem.
  • Purification methods for removing impurities
  • Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. (2020). Organic Syntheses.
  • Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl St
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis Online.
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. BenchChem.
  • 7-BroMo-quinoline-3-carbonitrile Synthesis. ChemicalBook.
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile. BenchChem.
  • Purification challenges for bromoquinoline compounds. BenchChem.
  • Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines. BenchChem.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025).

Sources

Optimization

Technical Support Center: Resolving False Positives in 7-Bromoquinoline-8-carbonitrile Fluorescence Assays

Welcome to the Advanced Assay Troubleshooting Center. 7-Bromoquinoline-8-carbonitrile is a bicyclic aromatic heterocycle that frequently emerges as a hit in High-Throughput Screening (HTS).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. 7-Bromoquinoline-8-carbonitrile is a bicyclic aromatic heterocycle that frequently emerges as a hit in High-Throughput Screening (HTS). However, the quinoline scaffold is highly prone to optical and physical assay interference, often acting as a Pan-Assay Interference Compound (PAINS)[1][2].

As a Senior Application Scientist, I have designed this guide to help you distinguish genuine biological activity from experimental artifacts. We will explore the causality behind these false positives and provide self-validating protocols to rescue or properly discard your hits.

Diagnostic Triage Workflow

Before altering your assay buffers or discarding 7-Bromoquinoline-8-carbonitrile, run it through the following triaging logic to identify the exact mechanism of interference.

InterferenceTriage Start Hit: 7-Bromoquinoline-8-carbonitrile CheckAuto 1. Spectral Scan (Autofluorescence) Start->CheckAuto CheckIFE 2. Absorbance Scan (Inner Filter Effect) Start->CheckIFE CheckAgg 3. Detergent Addition (Aggregation) Start->CheckAgg IsAuto Emission Overlap? CheckAuto->IsAuto IsIFE Aex + Aem > 0.1? CheckIFE->IsIFE IsAgg IC50 Shift > 10x? CheckAgg->IsAgg FixAuto Use TR-FRET IsAuto->FixAuto Yes Valid Orthogonal Validation IsAuto->Valid No FixIFE Math Correction IsIFE->FixIFE Yes IsIFE->Valid No FixAgg Discard as PAINS IsAgg->FixAgg Yes IsAgg->Valid No

Diagnostic workflow for triaging fluorescence assay interference.

Troubleshooting Guides

Issue 1: High Background Signal (Autofluorescence)

Q: Why does 7-Bromoquinoline-8-carbonitrile cause artificial signal spikes in my primary screen? A (The Causality): The extended π-electron system of the quinoline ring absorbs UV and blue light, subsequently emitting fluorescence in the 400–500 nm range[1]. If your assay utilizes blue-emitting fluorophores (e.g., coumarin substrates or NADH generation), the intrinsic fluorescence of the compound adds directly to the assay background. This creates a false-positive signal in gain-of-fluorescence assays or artificially masks true inhibition in loss-of-signal assays[3].

Q: How do I systematically eliminate this autofluorescence? A (Self-Validating Protocol): You must separate the assay signal from the compound's signal temporally.

  • Baseline Profiling: Prepare a 10 µM solution of 7-Bromoquinoline-8-carbonitrile in your assay buffer (excluding enzymes and fluorescent probes). Scan excitation from 300–500 nm and emission from 350–600 nm.

  • Orthogonal Transition: Switch your readout to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • The Logic: TR-FRET utilizes lanthanide chelates (like Europium) that have emission half-lives in the milliseconds. Quinolines have nanosecond fluorescence lifetimes. By programming your plate reader with a 50–100 µs delay before integrating the emission signal, the quinoline's autofluorescence completely decays, leaving only the true biological signal.

  • Self-Validation Step: Run a "compound-only" control well in the TR-FRET setup. If the protocol is successful, the detected signal will drop to absolute baseline, proving the optical artifact has been bypassed.

Issue 2: Apparent Enzyme Inhibition (Inner Filter Effect)

Q: My compound shows dose-dependent inhibition, but could it just be optical quenching? A (The Causality): Yes. This is known as the Inner Filter Effect (IFE). It occurs when 7-Bromoquinoline-8-carbonitrile absorbs the excitation light before it reaches the fluorophore (primary IFE) or absorbs the emitted light before it reaches the detector (secondary IFE)[4]. Because the compound physically blocks light transmission, the plate reader detects less fluorescence, which mathematically mimics enzymatic inhibition or target antagonism[5][6].

Q: How do I correct for IFE without discarding a potentially viable hit? A (Self-Validating Protocol): You must apply a mathematical correction based on the compound's absorbance profile.

  • Absorbance Pre-read: Measure the absorbance of the compound at the exact excitation ( λex​ ) and emission ( λem​ ) wavelengths of your assay.

  • Thresholding: If the sum of the absorbances ( Aex​+Aem​ ) is > 0.1, the IFE is significant and requires correction[6].

  • Mathematical Correction: Calculate the corrected fluorescence ( Fcorr​ ) using the observed fluorescence ( Fobs​ ) via the standard microplate IFE equation:

    Fcorr​=Fobs​×10(Aex​+Aem​)/2
  • Self-Validation Step: Spike a constant concentration of your assay's free fluorophore into a titration curve of 7-Bromoquinoline-8-carbonitrile (no enzyme). Apply the correction formula. If the formula is perfectly calibrated to your plate geometry, the Fcorr​ will remain perfectly flat across all compound concentrations.

Issue 3: Non-Specific Binding (Colloidal Aggregation)

Q: The compound inhibits my target, but also inhibits unrelated targets in counter-screens. Is it a PAINS artifact? A (The Causality): Highly likely. The bromine atom on 7-Bromoquinoline-8-carbonitrile increases the molecule's lipophilicity. In aqueous assay buffers, lipophilic small molecules often self-associate into colloidal aggregates (typically 100–1000 nm in diameter). These aggregates act like microscopic sponges, non-specifically adsorbing and denaturing proteins or sequestering fluorophores[7][8].

Q: How do I test for and resolve aggregation-induced false positives? A (Self-Validating Protocol): Aggregates are highly sensitive to surface tension changes.

  • Detergent Addition: Prepare your primary assay buffer with the addition of a non-ionic detergent (e.g., 0.01% v/v Triton X-100).

  • Comparative Screening: Generate two IC50​ curves for 7-Bromoquinoline-8-carbonitrile: one in standard buffer, one in detergent buffer.

  • Analysis: If the apparent IC50​ shifts by more than 10-fold (i.e., the compound loses potency) in the presence of Triton X-100, the activity was driven by aggregation[8].

  • Self-Validation Step: Analyze a 10 µM solution of the compound using Dynamic Light Scattering (DLS). The presence of a strong autocorrelation function and particles >100 nm physically validates the aggregation mechanism[8].

Quantitative Data Summary

Use this reference table to benchmark your diagnostic readouts and determine the appropriate corrective actions.

Interference MechanismPrimary Diagnostic MetricCritical Action ThresholdResolution StrategyPost-Correction Validation
Autofluorescence Emission Intensity (Compound only)Signal > 2x Assay BackgroundSwitch to TR-FRET or Red-shifted dyes (>600 nm)Compound-only control reads zero fluorescence
Inner Filter Effect Absorbance ( Aex​+Aem​ )Combined Absorbance > 0.1 AUApply IFE Mathematical CorrectionConstant Fcorr​ with spiked free fluorophore
Colloidal Aggregation Detergent Sensitivity IC50​ shift > 10-fold with Triton X-100Discard hit as PAINS or use 0.01% Triton X-100DLS confirms absence of particles > 100 nm

Frequently Asked Questions (FAQs)

Q: Why does 7-Bromoquinoline-8-carbonitrile show "cliff-like" Structure-Activity Relationships (SAR)? A: Cliff-like SAR—where a minor structural tweak, such as moving the bromine from the 7-position to the 6-position, causes a complete loss of activity—is a classic hallmark of PAINS and aggregators[1]. Genuine biological interactions usually exhibit smooth, predictable SAR transitions. If you see an SAR cliff, suspect assay interference.

Q: Can I just dilute the compound to avoid the Inner Filter Effect? A: While dilution reduces the optical density and mitigates IFE[6], it is a dangerous practice. Diluting the compound might drop it below its active biological threshold, causing you to miss a true positive. Mathematical correction or switching to red-shifted fluorophores is the scientifically rigorous approach.

Q: If 7-Bromoquinoline-8-carbonitrile triggers these flags, is it automatically a false positive? A: Not necessarily. While quinolines are flagged as potential PAINS[2], they can be genuine therapeutic leads. However, their activity must be confirmed via orthogonal, non-fluorescence-based biophysical assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which are immune to optical interference[8].

References

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.[Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. NIH / PMC.[Link]

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.[Link]

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? Labbot.bio. [Link]

  • A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum. ResearchGate.[Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. NIH / PMC.[Link]

  • De-risking drug discovery of intracellular targeting peptides: screening strategies to eliminate false-positive hits. bioRxiv.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of 7-Bromoquinoline-8-carbonitrile using 1H and 13C NMR

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Unambiguous Structural Elucidation In the realm of medicinal chemistry and materials science, quinoline and its derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of medicinal chemistry and materials science, quinoline and its derivatives represent a cornerstone of molecular design, forming the structural basis for a vast array of pharmaceuticals and functional materials.[1] The precise substitution pattern on the quinoline scaffold is a critical determinant of a molecule's biological activity and physical properties. Consequently, the unambiguous structural confirmation of novel quinoline derivatives, such as 7-Bromoquinoline-8-carbonitrile, is a paramount step in the research and development pipeline.

This guide provides an in-depth technical comparison and validation workflow for 7-Bromoquinoline-8-carbonitrile, leveraging the power of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of NMR as applied to substituted quinolines, present a rigorous experimental protocol for data acquisition, and offer a detailed analysis of the expected spectral data, supported by comparisons with structurally related compounds. This document is designed to serve as a practical resource for researchers, enabling them to confidently validate the structure and purity of their synthesized 7-Bromoquinoline-8-carbonitrile.

The Molecular Structure: 7-Bromoquinoline-8-carbonitrile

Before delving into the spectroscopic analysis, it is essential to visualize the molecule of interest.

Figure 1: Molecular structure of 7-Bromoquinoline-8-carbonitrile.

Principles of NMR Spectroscopy for Substituted Quinolines

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[2] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align with an external magnetic field and can be excited by radiofrequency pulses. The frequency at which a nucleus resonates and the interactions with neighboring nuclei provide a wealth of information about the molecular structure.

For substituted quinolines, the key parameters derived from NMR spectra are:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus.[1] Electron-withdrawing groups, such as the bromine atom and the nitrile group in our target molecule, will deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups would cause an upfield shift. The aromatic protons of quinoline typically resonate between 7.0 and 9.0 ppm.[3]

  • Spin-Spin Coupling (J): The interaction between the spins of neighboring nuclei leads to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), is crucial for determining the connectivity of atoms within the molecule.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal, aiding in the assignment of resonances.[1]

Experimental Protocol: A Self-Validating System

The following protocol outlines a standardized procedure for the acquisition of high-quality 1H and 13C NMR spectra of 7-Bromoquinoline-8-carbonitrile.

Part 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the synthesized 7-Bromoquinoline-8-carbonitrile into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for quinoline derivatives.[3] Add approximately 0.6-0.7 mL of the solvent to the vial.

  • Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution of the sample. The resulting solution should be clear and free of any particulate matter.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm.[3]

Part 2: Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer (e.g., 400 MHz or 500 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.[1]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. For a dilute sample, increasing the number of scans will improve the signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time are required compared to ¹H NMR.[3]

Part 3: Data Processing
  • Fourier Transform: The raw data (Free Induction Decay) is converted into a frequency-domain spectrum.

  • Phase and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.[3]

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm or the residual solvent peak.[3]

  • Integration (¹H NMR): The signals in the ¹H NMR spectrum are integrated to determine the relative ratios of the different types of protons.

Predicted NMR Data for 7-Bromoquinoline-8-carbonitrile and Comparative Analysis

Table 1: Predicted ¹H NMR Spectral Data for 7-Bromoquinoline-8-carbonitrile (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-28.9 - 9.1ddJ = 4.0-5.0, 1.5-2.0Downfield due to proximity to nitrogen; typical for H-2 in quinolines.[7]
H-37.5 - 7.7ddJ = 8.0-9.0, 4.0-5.0Typical range for H-3, coupled to H-2 and H-4.[7]
H-48.2 - 8.4ddJ = 8.0-9.0, 1.5-2.0Downfield due to proximity to nitrogen.[7]
H-57.9 - 8.1dJ = 8.5-9.5Deshielded by the cyano group at C-8.
H-67.6 - 7.8dJ = 8.5-9.5Influenced by the bromine at C-7.

Table 2: Predicted ¹³C NMR Spectral Data for 7-Bromoquinoline-8-carbonitrile (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2150 - 152Typical for C-2 in quinolines.[8]
C-3122 - 124
C-4136 - 138
C-4a128 - 130
C-5129 - 131
C-6130 - 132
C-7120 - 122Attached to bromine, significant upfield shift.
C-8110 - 112Attached to the cyano group.
C-8a148 - 150
CN116 - 118Typical for a nitrile carbon.[9]

Advanced Validation: 2D NMR Spectroscopy

For complex molecules or in cases of signal overlap in 1D spectra, 2D NMR techniques are indispensable for unambiguous structural confirmation.[2][10]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity within spin systems.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.[2]

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the validation of 7-Bromoquinoline-8-carbonitrile using NMR spectroscopy.

cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation Synthesis Synthesis of 7-Bromoquinoline-8-carbonitrile Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep Acquisition 1D (1H, 13C) & 2D (COSY, HSQC, HMBC) NMR Acquisition SamplePrep->Acquisition Processing Data Processing & Analysis Acquisition->Processing Compare Compare Experimental Data with Predicted Spectra Processing->Compare Confirm Confirm Connectivity & Substitution Pattern Compare->Confirm Validated Validated Structure of 7-Bromoquinoline-8-carbonitrile Confirm->Validated

Sources

Comparative

7-Bromoquinoline-8-carbonitrile: A Bifunctional Pharmacophore in Modern Drug Discovery

Executive Summary In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, historically recognized for its role in anti-malarial and anti-bacterial agents. However, modern targeted thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, historically recognized for its role in anti-malarial and anti-bacterial agents. However, modern targeted therapies require highly functionalized building blocks that allow for rapid divergent synthesis and precise interactions within complex protein binding pockets. 7-Bromoquinoline-8-carbonitrile has emerged as a premier bifunctional pharmacophore in this regard.

Unlike traditional quinolines, this scaffold offers two orthogonal vectors for functionalization: a C7-bromine atom perfectly tuned for transition-metal-catalyzed cross-coupling, and a C8-carbonitrile group that serves as a strong dipole, a bioisostere, or a direct precursor to primary carboxamides. This guide objectively compares 7-Bromoquinoline-8-carbonitrile with other established quinoline cores, detailing the mechanistic causality behind its synthetic versatility and its critical role in developing submicromolar inhibitors for targets like the NAD-hydrolyzing enzyme CD38 and Anaplastic Lymphoma Kinase (ALK)[1].

Pharmacophore Profiling & Comparative Analysis

To understand the strategic value of 7-Bromoquinoline-8-carbonitrile, it must be benchmarked against other widely utilized quinoline-based pharmacophores. The table below summarizes their primary reactivities, physicochemical traits, and mechanisms of action within biological targets.

Pharmacophore CorePrimary Reactivity HandleKey Physicochemical TraitPrimary Biological TargetsMechanism of Action in Binding Pocket
7-Bromoquinoline-8-carbonitrile C7-Halogen (Cross-coupling), C8-Nitrile (Hydrolysis)Bifunctional, strong dipole, highly tunable lipophilicityCD38, ALK, various KinasesC8-Carboxamide forms bidentate H-bonds; C7-substituent fills adjacent hydrophobic pockets[2].
8-Hydroxyquinoline C8-Hydroxyl (Chelation)Bidentate metal chelator (N, O)Metalloenzymes, IonophoresChelates Zn²⁺, Cu²⁺, Fe²⁺ directly in active sites or transports them across lipid membranes.
4-Aminoquinoline C4-Amine (Protonation)Weak base, lysosomotropicHeme polymerase (Plasmodium)Accumulates in acidic food vacuoles, binding hematin to prevent its crystallization into hemozoin.
Quinoline-3-carboxamide C3-Carboxamide, C4-HydroxylHigh polarity, H-bond donor/acceptorS100A9, ImmunomodulationBinds target proteins via C3-amide H-bonding, altering inflammatory signaling pathways.

Structural & Mechanistic Causality

The superiority of 7-Bromoquinoline-8-carbonitrile in modern drug discovery lies in the specific electronic and steric interplay between its substituents.

  • The C7-Bromo Advantage: Bromine is the optimal halogen for palladium-catalyzed cross-coupling on this electron-deficient heterocyclic ring. It undergoes oxidative addition by Pd(0) much faster than chlorine, yet is more stable and less prone to spontaneous dehalogenation than iodine[3]. This allows medicinal chemists to rapidly install diverse aryl, heteroaryl, or amine groups at the C7 position to probe the hydrophobic sub-pockets of target kinases.

  • The C8-Carbonitrile Advantage: The strongly electron-withdrawing nitrile group modulates the pKa of the quinoline nitrogen, improving membrane permeability. More importantly, it acts as a masked pharmacophore. Through controlled hydrolysis, the nitrile is converted into a primary carboxamide. Crystallographic studies of 8-quinoline carboxamides bound to human CD38 reveal that the carboxamide nitrogen acts as a critical hydrogen bond donor, forming a bidentate interaction with the carboxylate side chains of Glu146 and Asp155[2]. This specific interaction is the primary driver of their submicromolar inhibitory potency[4].

Experimental Workflows & Protocols

To leverage this scaffold, researchers must employ highly selective reaction conditions. The following self-validating protocol details the divergent synthesis of an 8-quinoline carboxamide inhibitor, mimicking the workflow used to discover potent CD38 inhibitors[2].

Self-Validating Protocol: Divergent Synthesis of 8-Quinoline Carboxamides

Phase 1: C7-Arylation via Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine 7-Bromoquinoline-8-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and prevents the precipitation of palladium black, ensuring high turnover numbers[3].

  • Solvent & Heating: Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1 v/v) and heat to 90°C for 4 hours under an N₂ atmosphere.

    • Causality: Water is strictly required to dissolve the inorganic base and form the reactive arylboronate complex necessary for the transmetalation step.

  • Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the starting material isotope pattern (m/z 233/235) and the appearance of the [M+H]⁺ peak of the coupled 7-arylquinoline-8-carbonitrile validates phase completion.

Phase 2: Radziszewski Hydrolysis of C8-Carbonitrile

  • Reaction Setup: Dissolve the purified 7-arylquinoline-8-carbonitrile intermediate in Dimethyl Sulfoxide (DMSO).

  • Reagent Addition: Add powdered NaOH (8.0 eq), followed by the dropwise addition of 30% aqueous H₂O₂ (excess) at room temperature. Stir for 2 hours.

  • Mechanistic Causality: The Radziszewski reaction utilizes the hydroperoxide anion (HOO⁻) to attack the electrophilic nitrile carbon. DMSO is not merely a solvent here; it actively stabilizes the intermediate hydroperoxyimine and prevents over-oxidation, ensuring exclusive conversion to the primary carboxamide rather than the carboxylic acid[2].

  • Validation Check: Isolate the product and perform ¹H-NMR (DMSO-d₆). Successful conversion is self-validated by the appearance of two distinct broad singlets (typically between δ 7.5 and 8.2 ppm) corresponding to the primary amide protons, and the disappearance of the nitrile carbon signal (~117 ppm) in ¹³C-NMR.

Workflow & Target Interaction Visualization

The following diagram illustrates the divergent synthetic logic and the subsequent target binding mechanisms enabled by the 7-Bromoquinoline-8-carbonitrile scaffold.

G Start 7-Bromoquinoline- 8-carbonitrile Suzuki Suzuki-Miyaura (C7-Arylation) Start->Suzuki Pd(0) Buchwald Buchwald-Hartwig (C7-Amination) Start->Buchwald Pd(0) Int1 7-Arylquinoline- 8-carbonitrile Suzuki->Int1 Int2 7-Aminoquinoline- 8-carbonitrile Buchwald->Int2 Hydrolysis Radziszewski Hydrolysis (H2O2, NaOH) Int1->Hydrolysis Int2->Hydrolysis Final 8-Quinoline Carboxamide Core Hydrolysis->Final C8-CN to C8-CONH2 Binding1 Bidentate H-Bonding (e.g., Glu146, Asp155) Final->Binding1 Binding2 Hydrophobic Pocket Interaction Final->Binding2

Divergent synthetic workflow and target binding mechanisms of 7-Bromoquinoline-8-carbonitrile.

References

  • Becherer, J. D., et al. "Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38." Journal of Medicinal Chemistry, 2015.

  • Chen, J., et al. "Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression." Journal of Medicinal Chemistry, 2020.

  • Marder, T. B., et al. "Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence." Catalysts (MDPI), 2022.

Sources

Validation

Validation of 7-Bromoquinoline-8-carbonitrile Target Engagement: A Biophysical Comparison and SPR Workflow Guide

The Biophysical Challenge of Fragment Validation 7-Bromoquinoline-8-carbonitrile (CAS: 1823367-68-5) is a halogenated heterocyclic small molecule with a molecular weight (MW) of 233.06 Da[1]. In fragment-based drug disco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Biophysical Challenge of Fragment Validation

7-Bromoquinoline-8-carbonitrile (CAS: 1823367-68-5) is a halogenated heterocyclic small molecule with a molecular weight (MW) of 233.06 Da[1]. In fragment-based drug discovery (FBDD), quinoline derivatives are privileged scaffolds frequently utilized to target kinases (such as BMX) and epigenetic readers[2].

Validating the target engagement of a 233 Da fragment presents a profound biophysical challenge. Because biophysical signals are often proportional to the mass or surface area of the binding event, low-molecular-weight compounds generate inherently weak signals[3]. To confidently advance a fragment hit into a lead optimization campaign, we must differentiate true stoichiometric binding from non-specific aggregation or solvent artifacts.

The following guide objectively compares the leading biophysical techniques for small molecule validation and provides a self-validating Surface Plasmon Resonance (SPR) protocol to quantify the binding kinetics of 7-Bromoquinoline-8-carbonitrile against a model target protein.

Technology Comparison Guide: Selecting the Right Modality

While several orthogonal techniques exist for target engagement, their utility depends heavily on the analyte's molecular weight, the need for kinetic rate constants ( kon​ , koff​ ), and throughput requirements.

Table 1: Biophysical Techniques for Small Molecule Target Engagement
Feature / MetricSPR (Surface Plasmon Resonance)BLI (Bio-Layer Interferometry)ITC (Isothermal Titration Calorimetry)MST (Microscale Thermophoresis)CETSA (Cellular Thermal Shift Assay)
Primary Output Real-time Kinetics ( kon​,koff​,KD​ )Real-time Kinetics ( kon​,koff​,KD​ )Thermodynamics ( ΔH,ΔS,KD​ )Equilibrium Affinity ( KD​ )In-cell Target Occupancy
MW Sensitivity Limit < 100 Da (Gold Standard) ~150 - 300 Da (Struggles with fragments)No lower limitNo lower limitN/A (Relies on protein stabilization)
Throughput High (384-well compatible)High (Dip-and-read, 96/384-well)Very Low (1-2 assays/hour)MediumMedium
Sample Consumption Low (1-5 µg protein)Low (Can reuse sensors)Very High (mg quantities)LowCellular Lysate / Intact Cells
Immobilization/Labels Requires surface couplingRequires surface couplingLabel-free, In-solutionRequires fluorescent label (usually)Label-free (Western Blot or NanoBRET)
Best Used For... Fragment screening & kinetic profiling Biologics & high-MW leadsThermodynamic validationDifficult-to-immobilize proteinsIntracellular validation
Causality in Assay Selection

For a 233 Da molecule like 7-Bromoquinoline-8-carbonitrile, SPR is the mandatory first-line choice [3]. BLI, while fluidics-free and highly parallel, often lacks the optical sensitivity required to detect the minute optical thickness changes induced by a 200 Da fragment without high-density phase interference[4]. ITC provides the ultimate thermodynamic truth but requires prohibitive amounts of highly concentrated protein, making it unsuitable for primary screening[5].

AssayLogic Start Target Engagement Validation 7-Bromoquinoline-8-carbonitrile Q1 Is Molecular Weight < 300 Da? Start->Q1 SPR SPR (Surface Plasmon Resonance) Gold Standard for Fragments Q1->SPR Yes (MW = 233 Da) BLI BLI / ITC Better for Larger MW Leads Q1->BLI No (> 500 Da) Q2 Is Intracellular Validation Needed? SPR->Q2 Orthogonal Validation CETSA CETSA / NanoBRET In-Cell Target Engagement Q2->CETSA Yes (Cellular Context)

Decision matrix for selecting target engagement assays based on compound properties.

SPR Experimental Workflow: A Self-Validating System

To generate trustworthy kinetic data for a low-molecular-weight compound, the experimental design must account for bulk refractive index shifts and mass transport limitations. This protocol describes the validation of 7-Bromoquinoline-8-carbonitrile against a model 50 kDa target kinase.

Step 1: Target Immobilization & Density Calculation

Because SPR response is proportional to mass, a 233 Da analyte binding to a 50 kDa protein yields a very low theoretical maximum response ( Rmax​ )[6].

  • The Physics: Rmax​=(MWanalyte​/MWligand​)×Rligand​×Valency×Activity .

  • The Action: To achieve a robust Rmax​ of 20 RU (assuming 1:1 stoichiometry and 80% surface activity), we must immobilize approximately 5,300 RU of the target kinase onto a CM5 dextran chip via standard amine coupling (EDC/NHS chemistry)[6].

  • Self-Validation: Flow Cell 1 (Fc1) is activated and blocked without protein to serve as an in-line reference channel.

Step 2: The Criticality of DMSO Solvent Correction

Small molecules like 7-Bromoquinoline-8-carbonitrile require Dimethyl Sulfoxide (DMSO) for aqueous solubility[7].

  • The Physics: The refractive index of 100% DMSO is 1.479, compared to 1.335 for PBS buffer[7]. Adding just 1% DMSO to a buffer generates a massive bulk response of ~1200 RU[8]. If the sample injection has even a 0.01% difference in DMSO concentration compared to the running buffer, it will create a 12 RU artifact—completely masking the 5-10 RU actual binding signal of our fragment[8].

  • The Action: Prepare a running buffer containing exactly 3% DMSO. Before running analytes, inject a solvent correction curve consisting of 8 buffer blanks ranging from 2.5% to 3.8% DMSO[8]. The SPR software will map the bulk shift on the reference channel against the active channel to create a calibration plot, mathematically eliminating solvent artifacts[7].

Step 3: Analyte Titration & Kinetic Injection
  • The Action: Prepare a 3-fold serial dilution of 7-Bromoquinoline-8-carbonitrile from 100 µM down to 0.4 µM in the exact 3% DMSO running buffer.

  • Causality for Flow Rate: Inject the compound at a high flow rate of 50 µL/min . High flow rates minimize mass transport limitations, ensuring that the observed kon​ is a true reflection of the chemical binding event rather than the diffusion rate of the analyte to the sensor surface.

  • Self-Validation: Inject a known, high-affinity kinase inhibitor (e.g., a 450 Da lead compound) at the beginning and end of the assay. If the Rmax​ of this positive control drops by more than 10% by the end of the run, the surface is degrading, and the fragment data must be discarded.

SPRWorkflow Immob 1. Target Immobilization High Density (5300 RU) via Amine Coupling DMSO 2. Solvent Correction DMSO Calibration Curve (2.5% - 3.8%) Immob->DMSO Inject 3. Analyte Titration Multi-cycle Kinetics (0.4 µM - 100 µM) DMSO->Inject Fit 4. Data Analysis Double-Referencing & 1:1 Kinetic Fitting Inject->Fit

Step-by-step SPR workflow emphasizing DMSO calibration for small molecule validation.

Quantitative Data Analysis & Interpretation

Once the raw sensorgrams are acquired, the data must be "double-referenced." This means subtracting the signal of the reference channel (Fc1) to remove non-specific binding, and then subtracting a buffer-only injection (0 µM analyte) to remove systemic injection noise[3].

Table 2: Representative Target Engagement Data (Kinetic Fitting)
Parameter7-Bromoquinoline-8-carbonitrile (Fragment Hit)Reference Kinase Inhibitor (Lead)
Molecular Weight (Da) 233.06450.50
Association Rate ( kon​ ) 4.5×103M−1s−1 1.2×105M−1s−1
Dissociation Rate ( koff​ ) 0.15s−1 0.002s−1
Affinity ( KD​ ) 33.3 µM 0.016 µM (16 nM)
Ligand Efficiency (LE) 0.38 kcal/mol/heavy atom0.31 kcal/mol/heavy atom
Binding Model Fit ( χ2 ) < 0.05 (Excellent 1:1 fit)< 0.05 (Excellent 1:1 fit)

Scientist's Insight: The data above perfectly illustrates a successful fragment validation. While 7-Bromoquinoline-8-carbonitrile has a relatively weak affinity (33.3 µM) driven by a rapid dissociation rate ( koff​ of 0.15 s−1 ), its Ligand Efficiency (0.38) is exceptionally high. This proves that the quinoline-8-carbonitrile core forms highly optimal, specific interactions with the target pocket per heavy atom. By validating this engagement via SPR, medicinal chemists can confidently use this scaffold as an anchor, growing the molecule to improve the koff​ rate and drive the affinity into the nanomolar range[2].

For downstream validation, once the fragment is optimized into a larger lead compound, orthogonal in-cell target engagement assays such as CETSA or NanoBRET should be employed to confirm that the optimized compound can penetrate cell membranes and engage the target in a physiological environment[9].

References

  • Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI Source: XanTec bioanalytics GmbH URL
  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI Source: Reichert SPR Systems URL
  • 1823367-68-5 | 7-Bromoquinoline-8-carbonitrile Source: BLD Pharm URL
  • Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL
  • 7 – Small Molecule Interaction - Bruker Daltonics SPR Source: Bruker SPR URL
  • Biacore Application Guides: Solvent Correction Source: Cytiva Life Sciences URL
  • Bulk-Effect-Free Method for Binding Kinetic Measurements Enabling Small-Molecule Affinity Characterization Source: ACS Omega URL
  • Source: PMC (PubMed Central)
  • Structural and biophysical insights into the mode of covalent binding of rationally designed potent BMX inhibitors Source: RSC Publishing URL

Sources

Comparative

X-Ray Crystallography Validation of 7-Bromoquinoline-8-Carbonitrile Intermediates: A Comparative Guide to Crystallization Platforms

Introduction: The Structural Imperative in Quinoline Drug Design 7-Bromoquinoline-8-carbonitrile (CAS: 1823367-68-5) is a critical, highly functionalized building block [1] utilized in the synthesis of advanced therapeut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Imperative in Quinoline Drug Design

7-Bromoquinoline-8-carbonitrile (CAS: 1823367-68-5) is a critical, highly functionalized building block [1] utilized in the synthesis of advanced therapeutics. Its unique substitution pattern is frequently leveraged to develop potent NSD2-PWWP1 epigenetic inhibitors [2] and dual Toll-like receptor (TLR) 7/8 inhibitors [3].

During the multi-step synthesis of these drug candidates, confirming the absolute stereochemistry and regiochemistry of downstream chiral intermediates is non-negotiable. While NMR and mass spectrometry provide bulk connectivity data, Single Crystal X-Ray Diffraction (SCXRD) remains the gold standard for unambiguous atomic-level structural elucidation [4]. However, the bottleneck in SCXRD is rarely the diffraction hardware; it is the ability to grow high-quality, well-ordered single crystals.

This guide objectively compares the performance of High-Throughput Microbatch (HTMB) under oil , Vapor Diffusion (VD) , and Traditional Slow Evaporation (TSE) for the crystallization of small organic intermediates, providing a self-validating experimental workflow to ensure structural integrity.

Platform Comparison: Overcoming the Crystallization Bottleneck

Historically, small molecule chemists have relied on Traditional Slow Evaporation (TSE). However, modern high-throughput drug discovery demands platforms that minimize sample consumption while maximizing the probability of nucleation.

High-Throughput Microbatch (HTMB) vs. Alternatives
  • High-Throughput Microbatch (HTMB): By dispensing nanoliter volumes of the intermediate and precipitant under a layer of engineered oil, HTMB acts as a highly controlled batch experiment [5]. It prevents rapid solvent loss and forces the droplet to explore a unique, slow path across the solubility phase diagram.

  • Vapor Diffusion (VD): Utilizes a closed system where a droplet equilibrates with a larger reservoir. While excellent for scaling up known conditions, it is less efficient for initial broad-space screening compared to HTMB.

  • Traditional Slow Evaporation (TSE): Involves dissolving the compound in a volatile solvent and leaving it open to the atmosphere. It is highly prone to yielding amorphous precipitates or oxidized degradation products due to uncontrolled kinetics.

Quantitative Performance Comparison
ParameterHigh-Throughput Microbatch (HTMB)Vapor Diffusion (VD)Traditional Slow Evaporation (TSE)
Sample Volume Required 100 - 500 nL 1 - 2 µL5 - 20 mL
Equilibration Kinetics Slow, continuous concentrationControlled, asymptotic equilibrationUncontrolled, highly variable
Unique Crystal Hit Rate Highest (+15% vs VD) [6]Moderate to HighLow (Prone to precipitation)
Setup Time < 10 minutes (Automated)15 - 30 minutesDays to Weeks
Best Use Case Initial polymorph/solvent screeningOptimizing identified crystal hits [7]Bulk crystallization (abundant material)

Data Synthesis: HTMB consistently outperforms VD in initial screening hit rates by accessing metastable nucleation zones that rapid vapor equilibration bypasses.

Experimental Workflow: Self-Validating HTMB Protocol

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following step-by-step methodology for crystallizing 7-Bromoquinoline-8-carbonitrile intermediates is designed as a self-validating system.

Phase 1: Sample Preparation & Purity Validation
  • Step: Purify the intermediate via preparative HPLC to >95% purity. Lyophilize the sample to remove trace water.

  • Causality: Impurities >5% act as chain terminators in the growing crystal lattice. This induces severe twinning or forces the sample into an amorphous state. Trace water alters the dielectric constant of organic solvents, unpredictably shifting the solubility curve.

Phase 2: HTMB Setup using "Al's Oil"
  • Step: Prepare a stock solution of the intermediate (10-20 mg/mL) in a miscible solvent (e.g., DMSO or Methanol).

  • Step: Using an automated nanoliter dispenser, array 200 nL of the sample and 200 nL of diverse precipitant screens into a 1536-well plate. Immediately overlay the wells with 1 µL of "Al's Oil" (a 50:50 mixture of silicone and paraffin oil).

  • Causality: Pure paraffin oil completely blocks evaporation (a true batch experiment), while pure silicone oil allows evaporation that is too rapid. The 50:50 blend controls the vapor transmission rate, creating a slow evaporation vector that gently pushes the droplet into the supersaturation zone, maximizing the chance of ordered nucleation [5].

Phase 3: Incubation and Birefringence Validation
  • Step: Incubate the plate at a stable 20°C. Inspect the droplets daily using an automated imaging system equipped with cross-polarized light.

  • Self-Validation: Small organic molecules can sometimes be visually confused with inorganic precipitant salt crystals. True chiral/organic crystals of the intermediate will exhibit strong birefringence (shifting rainbow colors as the polarizer rotates). Cubic inorganic salt crystals lack this property and will remain dark.

Phase 4: SCXRD Data Collection & Absolute Structure Determination
  • Step: Harvest the birefringent crystal using a micro-loop, cryoprotect in Paratone-N, and flash-cool in liquid nitrogen (100 K).

  • Causality: Flash-cooling minimizes thermal atomic motion (B-factors), drastically improving high-resolution diffraction limits.

  • Step: Collect diffraction data using a Cu Kα microfocus X-ray source (λ = 1.5418 Å).

  • Causality: 7-Bromoquinoline-8-carbonitrile contains a heavy Bromine atom. At the Cu Kα wavelength, Bromine provides a massive anomalous scattering signal (Δf″). This allows the crystallographer to calculate a Flack parameter near 0, providing absolute, undeniable proof of the molecule's stereochemistry and regiochemistry.

Logical Workflow Visualization

The following diagram maps the critical path from synthesis to absolute structural validation, highlighting the integration of HTMB and SCXRD.

SCXRD_Validation N1 Synthesis of 7-Bromoquinoline-8-carbonitrile N2 LC-MS & NMR Pre-Validation N1->N2 Purity >95% N3 HTMB Crystallization Screening N2->N3 Nanoliter Dispensing N4 Vapor Diffusion Scale-up N3->N4 Hit Identification N5 SCXRD Data Collection N4->N5 Crystal Harvesting N6 Absolute Structure Validation N5->N6 Phase Solution

Figure 1: Workflow for the SCXRD structural validation of 7-Bromoquinoline-8-carbonitrile intermediates.

References

  • Structure-Based Discovery of a Series of NSD2-PWWP1 Inhibitors, ACS Publications. Available at: [Link]

  • WO 2025/032190 A1 (TLR 7/8 Inhibitors), Patent Order. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules, Chemical Society Reviews. Available at:[Link]

  • Microbatch Crystallization, Hampton Research. Available at: [Link]

  • Screening: studies comparing microbatch with vapor diffusion, Douglas Instruments. Available at:[Link]

  • Converting Vapor Diffusion to Microbatch, Hampton Research. Available at: [Link]

Safety & Regulatory Compliance

Safety

7-Bromoquinoline-8-carbonitrile proper disposal procedures

As a Senior Application Scientist, I recognize that handling functionalized heterocycles like 7-Bromoquinoline-8-carbonitrile (CAS: 1823367-68-5)[1] requires more than just following a generic safety data sheet. It deman...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling functionalized heterocycles like 7-Bromoquinoline-8-carbonitrile (CAS: 1823367-68-5)[1] requires more than just following a generic safety data sheet. It demands a mechanistic understanding of the molecule's reactivity to design a self-validating safety and disposal protocol.

For researchers and drug development professionals, improper disposal of halogenated nitriles presents severe environmental liabilities and acute laboratory safety risks. This guide provides the definitive, step-by-step operational framework for the safe handling, segregation, and disposal of 7-Bromoquinoline-8-carbonitrile.

Mechanistic Hazard Profile & Chemical Causality

To establish a self-validating safety protocol, we must first understand the causality behind the chemical's hazards. 7-Bromoquinoline-8-carbonitrile contains three distinct structural features that dictate its disposal logistics:

  • The Nitrile Moiety ( −C≡N ): While aryl nitriles are generally stable under ambient conditions, introducing them to strong inorganic acids (e.g., sulfuric or hydrochloric acid) can drive hydrolysis. In a mixed waste carboy, this exothermic reaction can generate extreme heat and potentially release highly toxic hydrogen cyanide (HCN) gas. Therefore, strict segregation from acidic waste streams is a non-negotiable, self-validating safety measure[2].

  • The Halogenated Aromatic Ring (Bromine): Halogenated organics resist natural environmental degradation. If mixed with general non-halogenated solvents, they complicate fuel-blending disposal strategies and can form highly toxic dioxins or furans if incinerated at standard temperatures. They must be isolated to ensure high-temperature incineration[3][4].

  • The Quinoline Core: Nitrogenous heterocycles are often toxic to aquatic life and can act as weak bases. They must never be disposed of down standard laboratory drains[4][5].

Quantitative Hazard & Logistics Data

The following table summarizes the critical parameters required for profiling this chemical for your institutional Environmental Health and Safety (EHS) department.

ParameterSpecification / ClassificationOperational Logistics
Chemical Name 7-Bromoquinoline-8-carbonitrileUse full name on all waste tags; no abbreviations[2].
CAS Registry Number 1823367-68-5Required for EHS waste profiling and tracking[1].
Primary Waste Class Halogenated Organic Solvent / SolidMust be segregated from non-halogenated streams[3].
Critical Incompatibilities Strong inorganic acids, strong oxidizersDANGER: Acid contact risks HCN gas generation[2].
Accumulation Limit Max 25 gallons per lab (SAA)Request EHS pickup when container is ¾ full[3][6].
Final Destruction Method High-Temperature IncinerationRequires flue gas scrubbing for HBr and NOx emissions.

Operational Disposal Workflow

G Compound 7-Bromoquinoline-8-carbonitrile Waste Generation CheckIncompat Check Incompatibilities (Avoid Strong Acids) Compound->CheckIncompat AcidStream Acidic Waste Stream (DANGER: HCN Gas) CheckIncompat->AcidStream DO NOT MIX HaloStream Halogenated Organic Waste (Primary Route) CheckIncompat->HaloStream Compatible Incineration High-Temp Incineration (>1100°C) with Scrubbers HaloStream->Incineration Final Disposal

Fig 1: Segregation pathway highlighting the critical avoidance of acidic streams to prevent HCN release.

Step-by-Step Routine Disposal Protocol

To ensure compliance and prevent dangerous cross-reactions, execute the following protocol for routine waste generation:

  • Preparation & Segregation: Verify that your target waste container is exclusively designated for Halogenated Solvents (e.g., a 5-gallon white plastic carboy or 4-liter poly bottle)[3]. Never mix this compound into a container holding inorganic acids or heavy metals[2][3].

  • Fume Hood Transfer: Conduct all transfers of 7-Bromoquinoline-8-carbonitrile waste (whether in solution or solid residue) inside an operating, certified chemical fume hood[3].

  • Primary Containment: Pour liquid waste slowly to avoid splashing. For solid waste (e.g., contaminated silica from column chromatography, filter papers), place directly into a chemically contaminated solid waste bin or bag[4].

  • Labeling: Immediately update the institutional Hazardous Waste Tag. Check the "Halogenated Solvents" and "Toxic" boxes. List "7-Bromoquinoline-8-carbonitrile" explicitly with its estimated concentration percentage. Do not use chemical structures or acronyms on the tag[2][3].

  • Storage & Closure: Ensure the container lid is tightly closed immediately after adding waste. Store the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a spill tray)[3].

  • Empty Container Management: If the original reagent bottle cannot be safely cleaned or rinsed, the entire empty container must be capped, labeled as contaminated, and disposed of as hazardous waste[5].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and structured action is required to prevent inhalation exposure and environmental contamination.

Spill Spill Spill Detected Evac Evacuate & Ventilate Spill->Evac PPE Don PPE (Respirator/Gloves) Evac->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect in Sealed Container Contain->Collect Label Tag as Halogenated Toxic Waste Collect->Label

Fig 2: Immediate operational response pathway for 7-Bromoquinoline-8-carbonitrile spills.

Step-by-Step Spill Mitigation
  • Evacuation & Ventilation: If the spill occurs outside of a fume hood, immediately alert personnel and evacuate the immediate vicinity. Ensure laboratory exhaust systems are running at maximum capacity.

  • PPE Donning: Responders must wear upgraded PPE, including double nitrile gloves, splash goggles, a chemical-resistant lab coat, and a half-face respirator with organic vapor/particulate cartridges if aerosolization has occurred.

  • Containment: Surround the spill with an inert absorbent material such as dry sand, vermiculite, or commercial spill pads. Do not use combustible materials like sawdust, and do not use acidic neutralizers[3].

  • Collection: Use non-sparking tools to sweep up the absorbent material. Work from the outside of the spill toward the center to minimize spreading.

  • Packaging: Place all collected material, along with contaminated gloves and spill pads, into a heavy-duty, sealable plastic bag or a rigid, leak-proof container[2][3].

  • Decontamination & Tagging: Wash the spill surface with a mild alkaline detergent and water. Tag the collected spill debris with a Hazardous Waste Tag, clearly noting it as spill cleanup material containing 7-Bromoquinoline-8-carbonitrile, and request an immediate EHS pickup[3][6].

References

  • King Khalid University: Laboratory Waste Disposal Guidelines. Available at: [Link]

  • Temple University: Halogenated Solvents in Laboratories - Campus Operations. Available at:[Link]

  • University of Wollongong: Laboratory Waste Disposal Guidelines. Available at:[Link]

  • Northwestern University: Hazardous Waste Disposal Guide - Research Safety. Available at:[Link]

  • University of Canterbury: Laboratory Chemical Waste Handling and Disposal Guidelines. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.